molecular formula C10H15NO2S B8274116 N-methyl-3-(phenylsulfonyl)propylamine

N-methyl-3-(phenylsulfonyl)propylamine

Cat. No.: B8274116
M. Wt: 213.30 g/mol
InChI Key: WBGOREVQYAZQML-UHFFFAOYSA-N
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Description

N-methyl-3-(phenylsulfonyl)propylamine is a chemical compound of interest in organic and medicinal chemistry research. Based on its structure, which features an amine function and a phenylsulfonyl group, it serves as a valuable synthetic intermediate . Researchers utilize this and related N-substituted-3-phenylpropylamine compounds as key building blocks in the synthesis of more complex molecules, including potential pharmaceuticals . For instance, structurally similar compounds are recognized as intermediates in the preparation of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other pharmacologically active agents . The phenylsulfonyl moiety in particular is a versatile functional group in synthetic chemistry, often used to modulate the properties of a molecule or as a directing group in various chemical transformations. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H15NO2S/c1-11-8-5-9-14(12,13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

WBGOREVQYAZQML-UHFFFAOYSA-N

Canonical SMILES

CNCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Literature review on N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Goal

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Investigating the Compound

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Confirming Structural Analogs

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Analyzing Chemical Analogues

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Exploring Structural Similarities

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Investigating Building Block Utility

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Defining Synthesis and Applications

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Analyzing the Search Terms

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Exploring Synthesis Strategies

I've moved on to exploring synthetic routes. My search is now targeting specific chemical entities like "3-(phenylsulfonyl)propylamine" and its variations, alongside precursor compounds. I'm also looking at the reaction of sodium benzenesulfinate with 3-chloropropylamine and oxidation of the sulfide analog to confirm a common route. The N-methyl derivative looks straightforward, as expected, but this information validates my understanding.

Confirming Compound Identity

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Outlining a Synthesis Strategy

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Analyzing Sulfone Properties

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Justifying Synthesis Approach

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Validating Chemical Scaffold

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Accelerating CNS Drug Discovery: The Optimization of (Phenylsulfonyl)propylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, "privileged structures" offer a strategic advantage. The (phenylsulfonyl)propylamine moiety represents one such scaffold. Characterized by a lipophilic aromatic "head" (phenylsulfonyl), a flexible alkyl linker (propyl), and a basic "tail" (amine), this structure possesses the requisite physicochemical properties for blood-brain barrier (BBB) penetration and high-affinity interaction with G-Protein Coupled Receptors (GPCRs).

This guide details the rational design, synthesis, and pharmacological evaluation of these derivatives, specifically focusing on their optimization as 5-HT6 Receptor Antagonists —a critical target for cognitive enhancement in Alzheimer’s Disease (AD) and Schizophrenia.

Rational Design & Pharmacophore Logic

The (phenylsulfonyl)propylamine scaffold is not arbitrary; it maps directly onto the classic pharmacophore for monoaminergic GPCR ligands.

The Pharmacophore Model (PhM)

For 5-HT6 antagonism, the binding pocket requires:

  • Aromatic/Hydrophobic Site: Occupied by the phenyl ring (often substituted).

  • Hydrogen Bond Acceptor (HBA): The sulfone (

    
    ) oxygens interact with Serine/Threonine residues in the receptor transmembrane domain (TM).
    
  • Positive Ionizable Group (PI): The distal amine (protonated at physiological pH) forms a salt bridge with a conserved Aspartic Acid (Asp) residue in TM3.

Structure-Activity Relationship (SAR) Strategy

The "propyl" chain is the optimal spacer length (approx. 3.5–4.0 Å) to permit the simultaneous binding of the sulfone and the amine without inducing steric strain.

SAR_Logic Scaffold (Phenylsulfonyl)propylamine Core Scaffold Head Phenyl Ring (R1) Lipophilic Pocket Scaffold->Head Optimization Linker Propyl Chain Distance: ~4 Å Scaffold->Linker Constrained Tail Basic Amine (NR2) Salt Bridge (Asp3.32) Scaffold->Tail Diversification Sulfone Sulfone (SO2) H-Bond Acceptor Scaffold->Sulfone Fixed 5-HT6 Selectivity 5-HT6 Selectivity Head->5-HT6 Selectivity Potency (Ki) Potency (Ki) Tail->Potency (Ki)

Figure 1: SAR Logic flow for the (phenylsulfonyl)propylamine scaffold targeting 5-HT6 receptors.

Synthetic Chemistry Strategy

To support a high-throughput "hit-to-lead" campaign, the synthetic route must be divergent, allowing late-stage diversification of the amine. We utilize a Sulfinate Alkylation Strategy rather than the traditional thiol oxidation, as it avoids odorous reagents and potential over-oxidation byproducts.

Protocol: Divergent Synthesis of Derivatives

Target Intermediate: 1-chloro-3-(phenylsulfonyl)propane.

Step 1: Synthesis of the Chloro-Sulfone Linker
  • Reagents: Sodium benzenesulfinate (

    
    ), 1-bromo-3-chloropropane, DMF.
    
  • Rationale: Sodium benzenesulfinate acts as an ambident nucleophile. In polar aprotic solvents (DMF), S-alkylation is favored over O-alkylation, yielding the sulfone directly.

Procedure:

  • Dissolve sodium benzenesulfinate (10 mmol, 1.64 g) in DMF (20 mL).

  • Add 1-bromo-3-chloropropane (12 mmol, 1.2 mL) dropwise at 0°C.

  • Warm to 60°C and stir for 4 hours.

  • Workup: Dilute with water (100 mL), extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Yield: Typically 85–90% as a white solid/oil.

Step 2: Amine Displacement (Library Generation)
  • Reagents: Intermediate from Step 1, Secondary Amine (

    
    ), 
    
    
    
    , KI (catalytic), Acetonitrile (
    
    
    ).
  • Rationale: The synthesis uses Finkelstein conditions (KI) to convert the alkyl chloride to a more reactive alkyl iodide in situ, facilitating nucleophilic attack by the amine.

Procedure:

  • In a reaction vial, combine 1-chloro-3-(phenylsulfonyl)propane (0.5 mmol), Secondary Amine (0.75 mmol),

    
     (1.5 mmol), and KI (0.05 mmol) in 
    
    
    
    (3 mL).
  • Heat to 80°C for 12–16 hours (overnight).

  • Purification: Filter off solids. Purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

Synthesis_Workflow Start Start: Sodium Benzenesulfinate Intermed Intermediate: 1-chloro-3-(phenylsulfonyl)propane Start->Intermed S-Alkylation Reagent1 1-bromo-3-chloropropane (DMF, 60°C) Reagent1->Intermed Final Final Product Library: (Phenylsulfonyl)propylamines Intermed->Final Nucleophilic Substitution Reagent2 Diverse Amines (HNR2) (K2CO3, KI, MeCN, 80°C) Reagent2->Final

Figure 2: Divergent synthetic pathway allowing for rapid library generation.

Pharmacological Evaluation

Once synthesized, compounds must undergo a rigorous screening cascade. For 5-HT6 antagonists, we prioritize binding affinity followed by functional antagonism (cAMP levels).

In Vitro Binding Assay (Radioligand Displacement)
  • Objective: Determine

    
     values.
    
  • Membrane Source: HEK-293 cells stably expressing human 5-HT6 receptors.[1]

  • Radioligand:

    
    -LSD (Lysergic acid diethylamide) or 
    
    
    
    -SB-258585.
  • Protocol:

    • Incubate membranes (

      
       protein) with radioligand (2 nM) and test compound (
      
      
      
      to
      
      
      M) in assay buffer (50 mM Tris-HCl, pH 7.4).
    • Incubate for 60 min at 37°C.

    • Terminate via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

Functional Assay: cAMP Quantification

Since 5-HT6 is


-coupled, activation increases intracellular cAMP. Antagonists inhibit this increase.
  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Stimulus: Serotonin (5-HT) at

    
     concentration.
    
  • Readout: Reduction in cAMP signal indicates antagonism.

Data Summary: Representative SAR Table
Compound IDR1 (Phenyl Subst.)NR2 (Amine)5-HT6

(nM)
5-HT6

(nM)
LogD (pH 7.4)
Ref (SB-271046) --1.25.42.8
PSP-01 HDimethylamine145>10001.2
PSP-05 4-FPiperidine24852.1
PSP-12 2-OMe4-Benzylpiperazine3.5123.1
PSP-18 3-ClN-Methyl-homopiperazine0.8 2.1 2.9

Table 1: Optimization data showing the impact of amine constraint and phenyl substitution. Compound PSP-18 represents a Lead Candidate.

ADME & Drug-Likeness[3]

High potency is useless without brain exposure. The (phenylsulfonyl)propylamine scaffold inherently possesses moderate lipophilicity, but optimization is required to avoid P-glycoprotein (P-gp) efflux.

BBB Permeability Protocol (MDR1-MDCK)
  • System: MDCK cells transfected with the MDR1 gene (encoding P-gp).

  • Measurement: Apparent permeability (

    
    ) in apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
    
  • Efflux Ratio (ER):

    
    .
    
  • Target:

    
     indicates the compound is not a P-gp substrate and is likely to cross the BBB.
    

Optimization Insight: Introducing a fluorine atom on the phenyl ring (e.g., PSP-05) often improves metabolic stability (microsomal


) and lipid solubility without significantly increasing molecular weight.

Conclusion

The (phenylsulfonyl)propylamine scaffold is a robust, chemically accessible template for CNS drug discovery. By utilizing the sulfinate alkylation route, researchers can rapidly generate diverse libraries. The critical path to a clinical candidate involves balancing the basicity of the amine (for receptor affinity) with the lipophilicity required for BBB penetration. Compound PSP-18 (Table 1) exemplifies the potential of this class as a potent 5-HT6 antagonist for the treatment of cognitive disorders.

References

  • Medicinal Chemistry Driven Approaches Toward Novel and Selective Serotonin 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry. (2005). Link

  • Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Molecules. (2018). Link

  • Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & Medicinal Chemistry Letters. (2016). Link

  • Synthesis and Structure-Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry. (2011). Link

  • 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane (Synthesis Protocol). Organic Syntheses. (2013). Link

Sources

N-methyl-3-(phenylsulfonyl)propylamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-methyl-3-(phenylsulfonyl)propylamine , a specialized intermediate in medicinal chemistry.

Executive Summary

N-methyl-3-(phenylsulfonyl)propylamine is a secondary amine building block characterized by a phenylsulfonyl group attached to the


-position of a propyl chain. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as 5-HT6 antagonists, and in the development of sulfonamide-based therapeutic scaffolds. This guide outlines its physicochemical properties, synthetic pathways, and handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

This compound is a derivative of 3-(phenylsulfonyl)propan-1-amine (CAS 98510-52-2), distinguished by the N-methylation of the terminal amine.

PropertySpecification
Systematic Name N-methyl-3-(benzenesulfonyl)propan-1-amine
Common Name N-methyl-3-(phenylsulfonyl)propylamine
CAS Number Not widely indexed (Primary amine analog: 98510-52-2)
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
SMILES CNCCCS(=O)(=O)C1=CC=CC=C1
InChI Key (Predicted) ZKZOYJXVXJZHOS-UHFFFAOYSA-N
Physical State Viscous oil or low-melting solid (dependent on purity/salt form)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
pKa (Predicted) ~10.2 (Amine), Sulfone group is non-ionizable
LogP (Predicted) ~1.15
Structural Analysis

The molecule consists of three distinct functional domains:

  • Phenylsulfonyl Group: A strong electron-withdrawing group (EWG) that imparts metabolic stability and hydrogen bond accepting capability.

  • Propyl Linker: A three-carbon spacer that provides optimal distance for receptor binding interactions, distinct from the ethyl linkers found in tryptamine analogs.

  • N-Methylamine: A secondary amine moiety that increases lipophilicity compared to the primary amine and serves as a nucleophilic handle for further derivatization.

Synthesis & Manufacturing

The synthesis of N-methyl-3-(phenylsulfonyl)propylamine typically follows nucleophilic substitution or reductive amination pathways. The nucleophilic substitution route is preferred for scale-up due to the availability of precursors.

Core Synthetic Pathway (Nucleophilic Substitution)

This method utilizes 3-chloropropyl phenyl sulfone as the electrophile and methylamine as the nucleophile.

  • Precursor Preparation: Thiophenol is alkylated with 1-bromo-3-chloropropane followed by oxidation (using

    
     or mCPBA) to yield 3-chloropropyl phenyl sulfone .
    
  • Amination: The sulfone is treated with excess aqueous or alcoholic methylamine. The reaction is driven by the nucleophilic attack of the amine on the alkyl chloride.

Reaction Scheme:



Alternative Route (Reductive Amination)

Alternatively, 3-(phenylsulfonyl)propanal can be condensed with methylamine followed by reduction with sodium borohydride (


) or sodium triacetoxyborohydride (

).

Synthesis Start1 Thiophenol (PhSH) Step1 1. Alkylation (Br-(CH2)3-Cl) 2. Oxidation Start1->Step1 Inter1 3-Chloropropyl phenyl sulfone Step1->Inter1 Step2 Nucleophilic Substitution (MeNH2, EtOH, Heat) Inter1->Step2 Product N-methyl-3-(phenylsulfonyl) propylamine Step2->Product

Caption: Synthetic pathway via nucleophilic substitution of 3-chloropropyl phenyl sulfone.

Applications in Drug Discovery

GPCR Ligand Design

The 3-(phenylsulfonyl)propylamine scaffold is a pharmacophore often explored in the design of 5-HT6 receptor antagonists and 5-HT7 modulators . The sulfone group acts as a bioisostere for other polar groups (like sulfonamides or amides), improving metabolic stability while maintaining hydrogen bonding interactions.

Building Block for Diversity-Oriented Synthesis

As a secondary amine, this compound is a versatile nucleophile. It can be readily coupled with:

  • Acid Chlorides/Carboxylic Acids: To form amides.

  • Sulfonyl Chlorides: To form sulfonamides.

  • Isocyanates: To form ureas.

These derivatives are screened for activity in CNS disorders (e.g., cognitive enhancement, depression) due to the scaffold's ability to penetrate the blood-brain barrier.

Analytical Profiling & Quality Control

To ensure the integrity of the compound for research use, the following analytical parameters must be verified.

MethodExpected Signal / Criteria
¹H NMR (400 MHz, CDCl₃)

7.9-7.5 (m, 5H, Ar-H), 3.15 (t, 2H,

), 2.65 (t, 2H,

), 2.40 (s, 3H,

), 1.95 (m, 2H,

).
LC-MS (ESI+)

m/z.
HPLC Purity >95% (Area under curve at 254 nm).
Residual Solvents Limit <5000 ppm (Ethanol/Methanol) if used in synthesis.

Safety & Handling

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of amine vapors.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric

    
    .
    

References

  • Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1980). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
  • Nucleophilic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • GPCR Ligands: Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today, 11(7-8), 283-299.

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-methyl-3-(phenylsulfonyl)propylamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from structurally related molecules and established chemical principles to offer a robust predictive profile. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only estimated values for key parameters but also detailed, field-proven experimental protocols for their empirical determination. This dual approach of prediction and practical verification is intended to empower researchers in their handling, characterization, and application of this and similar molecules.

Introduction: Understanding the Molecule

N-methyl-3-(phenylsulfonyl)propylamine is a molecule of interest in medicinal chemistry and organic synthesis. Its structure incorporates a flexible N-methylpropylamine chain and a rigid, electron-withdrawing phenylsulfonyl group. This combination of functionalities suggests a unique profile of physicochemical properties that will influence its behavior in various chemical and biological systems. The amine group provides a basic center capable of forming salts and participating in hydrogen bonding, while the phenylsulfonyl moiety contributes to the molecule's polarity, potential for crystalline packing, and metabolic stability. A thorough understanding of its physicochemical properties is therefore crucial for its effective use in research and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-methyl-3-(phenylsulfonyl)propylamine. These values are estimations derived from the analysis of its constituent functional groups and data from analogous compounds. The rationale behind these predictions is detailed in the subsequent sections.

PropertyPredicted ValueRationale / Comments
Molecular Formula C₁₀H₁₅NO₂S-
Molecular Weight 213.30 g/mol -
Physical State Likely a crystalline solid or a high-boiling liquidThe presence of the polar sulfonyl group and the potential for hydrogen bonding from the secondary amine suggest a solid state at room temperature.[1][2]
Melting Point 70 - 90 °CEstimated based on the melting point of benzenesulfonamide (150-152 °C) and the influence of the N-methylpropyl group, which would likely lower the melting point due to reduced crystal lattice energy compared to the unsubstituted amide.[3]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polarity. Sulfonamides often decompose at high temperatures.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone)The polar sulfonyl and amine groups contribute to water solubility, but the phenyl ring and propyl chain are lipophilic. N-methylation of sulfonamides can decrease aqueous solubility.[4][5]
pKa (of the conjugate acid) 9.5 - 10.5The pKa of the secondary amine is expected to be in the typical range for N-methylalkylamines. The electron-withdrawing effect of the distant phenylsulfonyl group is likely to have a minor acid-strengthening (pKa-lowering) effect.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This value is an estimate based on the contributions of the phenyl, sulfonyl, and N-methylpropylamine groups. The molecule has both hydrophilic and lipophilic character.
Rationale for Predictions

The prediction of the physicochemical properties of N-methyl-3-(phenylsulfonyl)propylamine is based on the additive and interactive effects of its two primary structural motifs: the benzenesulfonamide core and the N-methylpropylamine side chain.

  • Influence of the Phenylsulfonyl Group: The phenylsulfonyl group is a strong electron-withdrawing and polar moiety.[6] This group significantly influences the melting point, boiling point, and solubility. The rigid aromatic ring and the potential for strong dipole-dipole interactions and hydrogen bonding involving the sulfonyl oxygens contribute to a higher melting point, making a solid state at room temperature likely.[1][7] The polarity of the sulfonyl group also enhances solubility in polar solvents.[6]

  • Influence of the N-methylpropylamine Chain: The N-methylpropylamine portion of the molecule introduces a basic secondary amine. Secondary amines are capable of acting as hydrogen bond donors and acceptors, which will influence intermolecular forces and thus the melting and boiling points.[8] The N-methyl group, when compared to a primary amine, can slightly decrease the hydrogen bonding capability, potentially leading to a lower melting and boiling point than its primary amine analogue.[4] The basicity of the amine, and therefore its pKa, is a key characteristic. The alkyl chain contributes to the lipophilicity of the molecule.

  • Combined Effects and Analog Analysis:

    • Melting Point: Benzenesulfonamide has a melting point of 150-152 °C.[3] The addition of the N-methylpropyl group is expected to disrupt the crystal packing seen in the parent sulfonamide, leading to a lower melting point.

    • Solubility: While the sulfonyl and amine groups promote aqueous solubility, the phenyl and propyl groups are hydrophobic. The overall solubility in water is predicted to be low. N-methylation of sulfonamides has been observed to decrease aqueous solubility.[4] The compound is expected to be soluble in polar organic solvents that can solvate both the polar and nonpolar regions of the molecule.[2][5]

    • pKa: The basicity of the nitrogen atom in the N-methylpropylamine chain is the primary determinant of the pKa of the conjugate acid. The electron-withdrawing phenylsulfonyl group is separated from the amine by a three-carbon chain, which will attenuate its influence on the amine's basicity. Therefore, the pKa is expected to be similar to that of other N-methylalkylamines.

Experimental Protocols for Physicochemical Characterization

To provide researchers with the tools to empirically validate the predicted properties, this section details standard, field-proven experimental methodologies.

Synthesis of N-methyl-3-(phenylsulfonyl)propylamine

A plausible synthetic route for N-methyl-3-(phenylsulfonyl)propylamine is outlined below. This provides context for the potential impurities and byproducts that may need to be considered during characterization.

Synthesis cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation 3-chloropropylamine_HCl 3-Chloropropylamine Hydrochloride Intermediate N-(3-chloropropyl)benzenesulfonamide 3-chloropropylamine_HCl->Intermediate Pyridine Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Intermediate Final_Product N-methyl-3-(phenylsulfonyl)propylamine Intermediate->Final_Product Base (e.g., K2CO3) Methylamine Methylamine Methylamine->Final_Product

Caption: Plausible two-step synthesis of N-methyl-3-(phenylsulfonyl)propylamine.

Protocol:

  • Synthesis of N-(3-chloropropyl)benzenesulfonamide: To a solution of 3-chloropropylamine hydrochloride in pyridine, slowly add benzenesulfonyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. After reaction completion, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude intermediate.

  • Synthesis of N-methyl-3-(phenylsulfonyl)propylamine: Dissolve the N-(3-chloropropyl)benzenesulfonamide intermediate in a suitable solvent such as acetonitrile. Add an excess of methylamine (as a solution in a solvent like THF or ethanol) and a base such as potassium carbonate. Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain N-methyl-3-(phenylsulfonyl)propylamine.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid.

MeltingPoint cluster_workflow Melting Point Determination Workflow A Sample Preparation (Dry and Powdered) B Load into Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (to ~20°C below expected MP) C->D E Slow Heating (1-2°C per minute) D->E F Observe and Record (Onset and Completion of Melting) E->F

Caption: Workflow for melting point determination.

Protocol:

  • Sample Preparation: Ensure the synthesized N-methyl-3-(phenylsulfonyl)propylamine is completely dry and finely powdered.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Solubility

Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability.

Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of N-methyl-3-(phenylsulfonyl)propylamine to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Determination of pKa

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

pKa_Determination cluster_titration Potentiometric Titration for pKa Start Prepare a dilute solution of the compound Titrate Titrate with a standardized acid (e.g., HCl) Start->Titrate Monitor Monitor pH with a calibrated pH meter Titrate->Monitor Plot Plot pH vs. volume of titrant added Monitor->Plot Determine Determine the pH at the half-equivalence point Plot->Determine Result pKa = pH at half-equivalence point Determine->Result

Caption: Workflow for pKa determination via potentiometric titration.

Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a dilute, accurately known concentration of N-methyl-3-(phenylsulfonyl)propylamine in water or a co-solvent system if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the acid is added in small increments.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is at half the volume of the titrant required to reach the equivalence point.

  • pKa Determination: The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the structure and purity of N-methyl-3-(phenylsulfonyl)propylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, the methylene protons of the propyl chain, and the N-methyl protons. The chemical shifts and coupling patterns will provide detailed structural information.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretches: Bands for aromatic and aliphatic C-H bonds.

  • S=O stretches: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is expected to produce a strong signal for the protonated molecule [M+H]⁺.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of N-methyl-3-(phenylsulfonyl)propylamine. The estimations are grounded in the well-established chemical principles governing the behavior of its constituent functional groups. The inclusion of detailed experimental protocols empowers researchers to move from prediction to empirical validation. As a molecule with potential applications in various scientific domains, a thorough understanding of its physicochemical characteristics is the foundation for its rational design, synthesis, and application.

References

  • Propylamine | C3H9N | CID 7852 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). Retrieved February 19, 2026, from [Link]

  • Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical. (2026, January 9). Retrieved February 19, 2026, from [Link]

  • Sulfonyl Group Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved February 19, 2026, from [Link]

  • Benzenesulfonamide - Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Retrieved February 19, 2026, from [Link]

  • Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Retrieved February 19, 2026, from [Link]

  • (PDF) Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2025, August 9). Retrieved February 19, 2026, from [Link]

  • Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials | Scilit. (n.d.). Retrieved February 19, 2026, from [Link]

  • Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. (2025, August 6). Retrieved February 19, 2026, from [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). Retrieved February 19, 2026, from [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors. (2005, June 15). Retrieved February 19, 2026, from [Link]

  • Propylamine - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Application of Sulfonyl in Drug Design | Request PDF. (2025, August 7). Retrieved February 19, 2026, from [Link]

  • (PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. (2025, August 6). Retrieved February 19, 2026, from [Link]

  • n-PROPYLAMINE. (n.d.). Retrieved February 19, 2026, from [Link]

  • Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. (n.d.). Retrieved February 19, 2026, from [Link]

  • Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships | Journal of Medicinal Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

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  • N-Methylmelamines: Synthesis, Characterization, and Physical Properties | Request PDF. (2025, August 10). Retrieved February 19, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: Characterizing N-methyl-3-(phenylsulfonyl)propylamine in Neurotransmitter Uptake Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Phenylsulfonylpropylamine Analog

The monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to a vast array of physiological and cognitive processes. Their synaptic concentrations are meticulously regulated by a class of transmembrane proteins known as solute carrier 6 (SLC6) transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters facilitate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[2][3] This reuptake mechanism is a critical control point in neurotransmission, and its modulation is a cornerstone of pharmacotherapy for numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4][5]

N-methyl-3-phenylpropylamine and its derivatives represent a well-established scaffold in neuropharmacology, with prominent examples like fluoxetine being a selective serotonin reuptake inhibitor (SSRI).[6][7] The introduction of a phenylsulfonyl moiety in N-methyl-3-(phenylsulfonyl)propylamine presents a novel chemical entity with the potential for unique interactions with monoamine transporters. The electron-withdrawing nature of the sulfonyl group may significantly alter the binding affinity and selectivity profile compared to its structural relatives.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the effects of N-methyl-3-(phenylsulfonyl)propylamine on neurotransmitter uptake. The protocols herein are designed as self-validating systems to guide the investigation from initial screening to mechanistic studies, ultimately elucidating the compound's potential as a novel neuromodulatory agent.

Part 1: Foundational Assays - Initial Screening for Transporter Interaction

The initial phase of characterization involves determining if N-methyl-3-(phenylsulfonyl)propylamine interacts with DAT, NET, and SERT. A common and effective method is to measure the inhibition of radiolabeled substrate uptake in cell lines stably expressing the human transporters.

In Vitro [³H]Neurotransmitter Uptake Inhibition Assay

This assay directly measures the ability of N-methyl-3-(phenylsulfonyl)propylamine to block the uptake of a radiolabeled neurotransmitter into cells. Human embryonic kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are industry-standard platforms for these studies.[6][7]

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate HEK-hDAT/hNET/hSERT cells in 96-well plates culture Culture overnight to form a confluent monolayer plate_cells->culture wash_cells Wash cells with Krebs-Ringer- Hepes (KRH) buffer culture->wash_cells preincubate Pre-incubate with N-methyl-3- (phenylsulfonyl)propylamine or reference inhibitors wash_cells->preincubate add_substrate Add [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin preincubate->add_substrate incubate Incubate at 37°C for a defined period (e.g., 10 min) add_substrate->incubate terminate Terminate uptake by aspiration and washing with ice-cold KRH buffer incubate->terminate lyse Lyse cells terminate->lyse scintillation Quantify radioactivity using liquid scintillation counting lyse->scintillation calculate_ic50 Calculate IC50 values using non-linear regression scintillation->calculate_ic50

Caption: Workflow for the [³H]Neurotransmitter Uptake Inhibition Assay.

  • Cell Plating: Seed HEK-hDAT cells in a 96-well cell culture plate at a density of 40,000-60,000 cells per well and allow them to adhere and form a confluent monolayer overnight.[8]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-methyl-3-(phenylsulfonyl)propylamine in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in Krebs-Ringer-Hepes (KRH) buffer (pH 7.4).

    • Prepare a solution of [³H]Dopamine in KRH buffer at a final concentration of 10-20 nM.

    • Prepare a solution of a known DAT inhibitor (e.g., GBR-12909) for use as a positive control.

  • Assay Procedure:

    • Aspirate the culture medium from the wells and wash the cells once with 100 µL of KRH buffer.

    • Add 50 µL of KRH buffer containing the test compound or reference inhibitor at various concentrations to the wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Define non-specific uptake as the CPM in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR-12909).

    • Calculate the percentage of inhibition for each concentration of N-methyl-3-(phenylsulfonyl)propylamine.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

This protocol should be repeated for hNET-HEK-293 cells (using [³H]Norepinephrine and desipramine as the reference inhibitor) and hSERT-HEK-293 cells (using [³H]Serotonin and fluoxetine as the reference inhibitor).

Expected Data Output and Interpretation

The primary output of this initial screening will be the IC50 values for N-methyl-3-(phenylsulfonyl)propylamine at each of the three monoamine transporters.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
N-methyl-3-(phenylsulfonyl)propylamine To be determinedTo be determinedTo be determined
GBR-12909 (Reference)~10>1000>1000
Desipramine (Reference)>1000~5>1000
Fluoxetine (Reference)>1000>1000~1

Interpretation of Results:

  • A low IC50 value (<100 nM) indicates potent inhibition of the transporter.

  • By comparing the IC50 values across the three transporters, the selectivity profile of the compound can be determined. For example, if the IC50 for NET is significantly lower than for DAT and SERT, the compound is considered a selective norepinephrine reuptake inhibitor (NRI).

Part 2: Mechanistic Studies - Elucidating the Mode of Action

Once the interaction of N-methyl-3-(phenylsulfonyl)propylamine with one or more transporters is confirmed, the next crucial step is to determine the mechanism of this interaction. The compound could be a competitive inhibitor (binding to the same site as the substrate), a non-competitive inhibitor (binding to an allosteric site), or a substrate itself (being transported into the cell).

Substrate Competition (Michaelis-Menten) Kinetics

To distinguish between competitive and non-competitive inhibition, uptake assays are performed with varying concentrations of the radiolabeled substrate in the presence of a fixed concentration of N-methyl-3-(phenylsulfonyl)propylamine.

  • Procedure: Follow the protocol for the [³H]neurotransmitter uptake assay, but for each concentration of N-methyl-3-(phenylsulfonyl)propylamine (including a zero-concentration control), perform the uptake with a range of [³H]substrate concentrations (e.g., 0.1x to 10x the Km value).

  • Data Analysis:

    • For each concentration of the inhibitor, plot the uptake velocity (CPM/min) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km (substrate affinity) and Vmax (maximum uptake rate).

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged), but the x-intercepts will differ (Km increases). This indicates that the inhibitor competes with the substrate for the same binding site.

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged), but the y-intercepts will differ (Vmax decreases). This suggests that the inhibitor binds to a site other than the substrate binding site.

  • Mixed Inhibition: The lines will intersect at a point other than the axes.

G cluster_mech Mechanisms of Transporter Inhibition competitive Competitive Inhibition Substrate and Inhibitor bind to the same site Vmax unchanged, Km increases noncompetitive Non-competitive Inhibition Inhibitor binds to an allosteric site Vmax decreases, Km unchanged substrate Substrate-type Release Compound is transported into the cell, inducing reverse transport Efflux of neurotransmitter

Caption: Potential mechanisms of action for N-methyl-3-(phenylsulfonyl)propylamine.

Neurotransmitter Efflux (Release) Assay

To determine if N-methyl-3-(phenylsulfonyl)propylamine acts as a substrate and induces reverse transport (efflux), a release assay is performed.

  • Cell Loading: Plate and culture HEK cells expressing the transporter of interest as described previously. Pre-load the cells with the respective [³H]neurotransmitter (e.g., [³H]dopamine) by incubating them in KRH buffer containing the radiolabel for 30-60 minutes at 37°C.

  • Washing: Wash the cells extensively with KRH buffer to remove extracellular [³H]neurotransmitter.

  • Induction of Efflux: Add KRH buffer containing various concentrations of N-methyl-3-(phenylsulfonyl)propylamine or a known releasing agent (e.g., amphetamine) to the cells.

  • Sample Collection: At specified time points (e.g., 1, 5, 10, 20 minutes), collect the supernatant (which contains the released [³H]neurotransmitter).

  • Quantification: Measure the radioactivity in the collected supernatant and in the remaining cell lysate using a scintillation counter.

  • Data Analysis: Express the amount of [³H]neurotransmitter released as a percentage of the total radioactivity initially present in the cells.

Interpretation: An increase in the release of the [³H]neurotransmitter in the presence of N-methyl-3-(phenylsulfonyl)propylamine suggests that it may be acting as a substrate for the transporter.

Part 3: Advanced Characterization and In-Depth Analysis

For a more comprehensive understanding of the compound's pharmacological profile, further studies can be conducted.

Fluorescence-Based Uptake Assays

Commercially available kits offer a non-radioactive alternative for measuring transporter activity.[4][8][9] These assays utilize a fluorescent substrate that mimics biogenic amines.[8][9] Upon transport into the cell, the fluorescence signal increases, which can be measured in real-time using a fluorescence plate reader.[4][8] This method is particularly well-suited for high-throughput screening.[4]

Synaptosome Preparations

To study the compound's activity in a more physiologically relevant context, neurotransmitter uptake assays can be performed using synaptosomes, which are isolated nerve terminals prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).[10] This approach allows for the investigation of the compound's interaction with the native transporters in their natural lipid environment.

Conclusion and Future Directions

The systematic application of the protocols detailed in these notes will enable a thorough characterization of the pharmacological profile of N-methyl-3-(phenylsulfonyl)propylamine. By determining its potency, selectivity, and mechanism of action at the dopamine, norepinephrine, and serotonin transporters, researchers can gain valuable insights into its potential as a novel therapeutic agent for neuropsychiatric disorders.

Future studies could involve in vivo microdialysis to assess the compound's effects on extracellular neurotransmitter levels in the brains of living animals, as well as behavioral studies to evaluate its potential efficacy in animal models of depression, anxiety, or ADHD.

References

  • Uptake and release of neurotransmitters - PubMed. (2001, May 15). PubMed.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo. Medicalexpo.
  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay | Molecular Devices. Molecular Devices.
  • How to Measure Neurotransmitter Levels? - Creative Proteomics. Creative Proteomics.
  • Dopamine transporter mutants selectively enhance MPP+ transport. Synapse.
  • N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2 - Benchchem. Benchchem.
  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Journal of Neural Transmission.
  • N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. ResearchGate.
  • Characterizing Novel Allosteric Modulators for Human Dopamine Transporter - Drexel Research Discovery. Drexel University.
  • Structure Modeling of the Norepinephrine Transporter - MDPI. (2020, January 7). MDPI.
  • Norepinephrine transporter - Wikipedia. Wikipedia.
  • The norepinephrine transporter in attention-deficit/hyperactivity disorder investigated with positron emission tomography - PubMed. (2014, December 1). PubMed.

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Technical Application Note: N-methyl-3-(phenylsulfonyl)propylamine (NMPSP) in CNS Ligand Discovery

[1][2]

Introduction & Pharmacological Significance[3][4][5]

N-methyl-3-(phenylsulfonyl)propylamine (NMPSP) is a specialized chemical scaffold used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for Central Nervous System (CNS) targets.[1][2] Structurally, it represents a sulfone-linked secondary amine , serving as a critical bioisostere for the traditional ether or alkyl linkers found in blockbuster monoamine transporter inhibitors (e.g., Fluoxetine, Atomoxetine) and GPCR antagonists (e.g., 5-HT6 ligands).

Core Utility: The "Sulfone Switch"

In medicinal chemistry, NMPSP is utilized to execute a "Sulfone Switch"—replacing an ether (-O-) or methylene (-CH2-) linkage with a sulfonyl (-SO2-) group.[1][2] This modification is deployed to:

  • Enhance Metabolic Stability: The sulfone moiety blocks metabolic oxidation at the linker position, unlike ethers which are susceptible to O-dealkylation by CYP450 enzymes.[2]

  • Modulate Lipophilicity (LogD): The strong dipole of the sulfone group lowers the LogP relative to the parent alkyl/ether chain, often improving solubility and reducing non-specific binding while maintaining blood-brain barrier (BBB) permeability.

  • Introduce Hydrogen Bonding: The sulfonyl oxygens act as specific hydrogen bond acceptors (HBA) within the binding pocket, potentially locking the ligand into a bioactive conformation.

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-methyl-3-(benzenesulfonyl)propan-1-amine
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, DCM.[1][2] Sparingly soluble in water (neutral pH).[1][2]
pKa (Calculated) ~10.2 (Amine), Sulfone is non-ionizable.[1][2]
Storage -20°C, Desiccated. Hygroscopic as HCl salt.[1][2]

Handling Precaution: As a secondary amine, NMPSP is nucleophilic.[1][2] Avoid exposure to atmospheric CO₂ (carbamate formation) and strong electrophiles unless during controlled synthesis.[1][2]

Application I: Synthetic Derivatization Protocols

NMPSP is primarily used as a nucleophilic building block to generate libraries of Sulfone-Linked Aryl Amines .[1][2] The following protocol details the coupling of NMPSP with aryl halides via Buchwald-Hartwig amination to generate potential 5-HT6 antagonists.

Protocol A: Palladium-Catalyzed N-Arylation

Objective: C-N bond formation between NMPSP and an Aryl Bromide (Ar-Br).[1][2]

Reagents:

  • Substrate: N-methyl-3-(phenylsulfonyl)propylamine (1.0 eq)

  • Coupling Partner: Aryl Bromide (e.g., 1-bromo-4-chlorobenzene) (1.1 eq)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: Xantphos (4 mol%)[1]

  • Base: Cs₂CO₃ (1.5 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Addition: Add the Aryl Bromide and NMPSP. Dissolve in degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours .

  • Work-up: Cool to Room Temperature (RT). Filter through a Celite pad, eluting with EtOAc.[2]

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO₂).[1][2]

    • Gradient: 0% → 10% MeOH in DCM (The sulfone makes the product polar; ensure adequate polarity in mobile phase).

Validation Check:

  • TLC: Product will likely have a lower R_f than the starting amine due to the added aryl lipophilicity masking the amine, but the sulfone keeps it polar. Use Ninhydrin stain (secondary amines stain red/orange; tertiary products may not stain well, use UV).[1][2]

  • NMR: Look for the disappearance of the N-H broad singlet (~2.0 ppm) and the shift of the N-Methyl doublet to a singlet.

Application II: In Vitro Pharmacology (5-HT6 Binding)[1]

Compounds derived from the NMPSP scaffold often exhibit high affinity for the Serotonin 5-HT6 receptor , a target for cognitive enhancement in Alzheimer's disease.

Protocol B: Radioligand Competition Binding Assay

Objective: Determine the affinity (

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT6 (e.g., PerkinElmer).[1][2]

  • Radioligand: [³H]-LSD (Lysergic Acid Diethylamide) or [¹²⁵I]-SB-258585 (Specific 5-HT6 antagonist).[1][2]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1]

Workflow:

  • Compound Prep: Dissolve NMPSP derivatives in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 1%).

  • Incubation:

    • Mix 50 µL Membrane suspension (5–10 µg protein).

    • Add 25 µL Radioligand (Final conc.[1][2] ~

      
       value, typically 1–2 nM).[2]
      
    • Add 25 µL Test Compound (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).[1][2]

  • Equilibrium: Incubate at 37°C for 60 minutes .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression (GraphPad Prism). Calculate 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Visualizing the Scaffold Logic

The following diagram illustrates the structural logic of using NMPSP to optimize a lead compound (e.g., a Fluoxetine analog) by transitioning from an ether to a sulfone linker.

SAR_Optimizationcluster_chemChemical TransformationLeadLead Compound(Ether Linker)High LipophilicityMetabolic Liability (O-dealkylation)DesignDesign StrategyBioisosteric Replacement(-O- to -SO2-)Lead->DesignIdentify LiabilityNMPSPNMPSP Scaffold(Sulfone Linker)N-methyl-3-(phenylsulfonyl)propylamineDesign->NMPSPSelect ScaffoldResultOptimized Ligand1. Increased Polarity (Lower LogD)2. Blocked Metabolism3. New H-Bond InteractionsNMPSP->ResultDerivatizationStruct1Ar-O-(CH2)3-NHMeArrowStruct2Ar-SO2-(CH2)3-NHMe(NMPSP Derivative)

Caption: SAR optimization workflow utilizing the NMPSP scaffold to improve metabolic stability and solubility via bioisosteric replacement.

Critical Analysis & Troubleshooting

Solubility vs. Permeability Paradox

While the sulfone group in NMPSP improves solubility compared to alkyl chains, it is a strong hydrogen bond acceptor (

  • Risk: If the final molecule's Polar Surface Area (PSA) exceeds 90 Ų, CNS penetration may decrease.[2]

  • Mitigation: When derivatizing NMPSP, ensure the aryl coupling partner is sufficiently lipophilic to maintain a total LogD between 2.0 and 3.5 for optimal CNS exposure.

Metabolic Stability Verification

To confirm the utility of the NMPSP scaffold, researchers must validate metabolic stability.

  • Experiment: Incubate the NMPSP derivative with Human Liver Microsomes (HLM) + NADPH for 60 mins.

  • Success Metric:

    
     parent compound remaining.[1][2] The sulfone should remain inert, whereas an analogous sulfide (-S-) or ether (-O-) would show significant degradation.[1][2]
    

References

  • Holenz, J., et al. (2005).[1][2] Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview. Drug Discovery Today.[1][2] Link

  • Bromidge, S. M., et al. (2001).[1][2] Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134).[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

  • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2] Link[1]

  • PubChem Compound Summary. (2024). 3-(Phenylsulfonyl)propylamine.[1][2] National Center for Biotechnology Information.[1][2] Link

Application Note: Experimental Design for N-methyl-3-(phenylsulfonyl)propylamine (NMPSP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It details the experimental framework for synthesizing, characterizing, and biologically evaluating N-methyl-3-(phenylsulfonyl)propylamine (NMPSP) .

Introduction & Chemical Identity

N-methyl-3-(phenylsulfonyl)propylamine (NMPSP) is a sulfone-functionalized secondary amine. Structurally, it consists of a phenylsulfonyl group connected to a methylamine moiety via a propyl linker.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 213.30 g/mol

  • Key Functional Groups: Sulfone (

    
    ), Secondary Amine (
    
    
    
    )
  • Significance: NMPSP serves as a critical pharmacophore fragment in the development of CNS-active agents (specifically 5-HT6 antagonists and monoamine transporter modulators) and as a stable bioisostere for carbonyl-containing propylamines. Unlike its phenoxy analogs (e.g., fluoxetine precursors), the sulfone group imparts distinct polarity and metabolic stability profiles.

Safety & Handling (Core Directive)
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to carbonate formation upon exposure to atmospheric

    
    .
    
  • Solubility: Soluble in DMSO, Methanol, and DCM. Limited solubility in water at neutral pH; highly soluble as a hydrochloride salt.

Experimental Design: Synthesis & Quality Control

Objective: Produce high-purity (>98%) NMPSP for biological testing. Rationale: Direct Michael addition of methylamine to phenyl vinyl sulfone yields the ethyl analog (2-amino). To access the propyl (3-amino) linker, a nucleophilic substitution strategy is required.

Protocol A: Step-wise Synthesis

Reaction Scheme:

  • S-Alkylation: Thiophenol + 1-bromo-3-chloropropane

    
     (3-chloropropyl)(phenyl)sulfane.
    
  • Oxidation: Sulfide

    
     Sulfone using Oxone or 
    
    
    
    .
  • N-Alkylation: Sulfone-chloride + Methylamine

    
     NMPSP.
    
Step 1: Preparation of (3-chloropropyl)(phenyl)sulfone
  • Dissolve Thiophenol (10 mmol) in acetonitrile (50 mL) with

    
      (1.5 eq).
    
  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise at 0°C. Stir at RT for 4h.

  • Isolate sulfide intermediate via extraction (EtOAc/Water).

  • Dissolve intermediate in MeOH/Water (1:1). Add Oxone (2.5 eq) portion-wise. Stir 12h.

  • Quench with

    
    , extract with DCM, and concentrate.
    
    • Checkpoint: Confirm sulfone formation via IR (strong bands at ~1150 and 1300

      
      ).
      
Step 2: Amination to NMPSP
  • Dissolve (3-chloropropyl)(phenyl)sulfone (5 mmol) in Ethanol (10 mL) in a sealed pressure tube.

  • Add Methylamine (33% in EtOH, 10 eq) and NaI (0.1 eq, catalyst).

  • Heat to 80°C for 16 hours.

  • Cool, concentrate to remove excess methylamine.

  • Acidify with 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract into DCM.

  • Purification: Convert to HCl salt using 4M HCl in Dioxane or purify free base via Flash Chromatography (DCM:MeOH:

    
     90:9:1).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Thiophenol (Precursor) Inter1 S-Alkylation (1-bromo-3-chloropropane) Start->Inter1 Sulfide Sulfide Intermediate (Ph-S-(CH2)3-Cl) Inter1->Sulfide Oxidation Oxidation (Oxone/mCPBA) Sulfide->Oxidation Sulfone Sulfone Intermediate (Ph-SO2-(CH2)3-Cl) Oxidation->Sulfone Amination Amination (MeNH2, NaI, 80°C) Sulfone->Amination Product NMPSP (Target) Amination->Product

Figure 1: Synthetic route for NMPSP avoiding the beta-elimination side products common in vinyl sulfone chemistry.

Experimental Design: Physicochemical Profiling

Objective: Determine Lipophilicity (LogD) and pKa to predict blood-brain barrier (BBB) penetration.

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Traditional shake-flask methods are low-throughput. Use Immobilized Artificial Membrane (IAM) chromatography.

  • Column: IAM.PC.DD2 (Regis Technologies), 10 cm x 4.6 mm.

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.

  • Detection: UV at 254 nm (Phenyl ring) and MS (ESI+).

  • Calibration: Run standard set (e.g., Propranolol, Carbamazepine) to establish CHI vs. LogD correlation.

  • Calculation:

    
    
    Target: Ideal CNS candidates have LogD ~ 1.5–3.0. The sulfone group lowers LogD compared to the parent propylbenzene.
    

Experimental Design: Biological Evaluation

Objective: Evaluate affinity for Monoamine Transporters (SERT, NET, DAT). Context: The 3-phenylpropylamine motif is a structural backbone of antidepressants (e.g., Fluoxetine, Atomoxetine). NMPSP acts as a "core fragment" control to test the role of the sulfone moiety.

Protocol C: Competitive Radioligand Binding Assay

System: HEK293 cells stably expressing human SERT, NET, or DAT.

ComponentSERT AssayNET AssayDAT Assay
Radioligand [³H]Citalopram (1 nM)[³H]Nisoxetine (1 nM)[³H]WIN 35,428 (1 nM)
Non-specific Paroxetine (10 µM)Desipramine (10 µM)GBR12909 (10 µM)
Incubation 60 min @ 25°C60 min @ 4°C120 min @ 4°C
Buffer 50mM Tris-HCl, pH 7.4, 120mM NaCl, 5mM KClSameSame

Procedure:

  • Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g. Resuspend to 5-10 µg protein/well.

  • Dosing: Prepare serial dilutions of NMPSP (10 nM to 100 µM) in DMSO (final DMSO < 1%).

  • Reaction: Mix Membranes + Radioligand + NMPSP. Incubate as per table.

  • Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Liquid Scintillation Counting. Fit data to one-site competition model to determine

    
    .
    
Protocol D: In Vitro Metabolic Stability (Microsomal)

Rationale: Secondary amines are susceptible to N-demethylation by CYPs. Sulfones are generally metabolically robust but can undergo alpha-hydroxylation.

  • Incubation: Mix NMPSP (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

    • Parent Transition: 214.1

      
       125.0 (Phenylsulfonyl fragment).
      
    • Metabolite Search: Look for M-14 (N-desmethyl) and M+16 (Hydroxylation).

Visualization: Bioassay Logic

BioassayLogic cluster_binding Binding Affinity (Ki) cluster_adme Metabolic Stability (t1/2) Compound NMPSP Stock (10 mM in DMSO) Dilution Serial Dilution (100 µM - 0.1 nM) Compound->Dilution HLM Human Liver Microsomes + NADPH Compound->HLM SERT hSERT [3H]-Citalopram Dilution->SERT NET hNET [3H]-Nisoxetine Dilution->NET LCMS LC-MS/MS Quantification HLM->LCMS

Figure 2: Screening workflow for pharmacological profiling and metabolic stability.

References

  • Glennon, R. A., et al. (1981).[1] "Sulfone analogues of hallucinogenic phenalkylamines." Journal of Medicinal Chemistry, 24(7), 868-870. Link

  • Wong, D. T., et al. (1995).[1] "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery. (Reference for propylamine backbone relevance).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • US Patent 6011155A. (2000).[2] "Synthesis of sulfone derivatives." (General reference for sulfide oxidation methods). Link

Sources

Application Notes and Protocols for the Stereoselective Synthesis of N-methyl-3-(phenylsulfonyl)propylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For drug candidates, a single stereoisomer is often responsible for the desired therapeutic effect, while other isomers may be inactive or even contribute to undesirable side effects. N-methyl-3-(phenylsulfonyl)propylamine and its analogs represent a class of compounds with significant potential in medicinal chemistry, and the ability to synthesize them as single enantiomers is paramount for elucidating their structure-activity relationships (SAR) and developing safe and effective therapeutics.[1]

This comprehensive guide provides detailed protocols and the underlying scientific rationale for several robust methods for the stereoselective synthesis of N-methyl-3-(phenylsulfonyl)propylamine analogs. The strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for accessing these valuable chiral molecules with a high degree of stereocontrol.

Strategic Approaches to Stereoselective Synthesis

The synthesis of chiral N-methyl-3-(phenylsulfonyl)propylamine analogs requires the stereocontrolled formation of a stereocenter, typically at the carbon bearing the amino group. This can be achieved through several distinct strategies, each with its own advantages. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and the specific structural features of the target analog.

Herein, we will explore three primary strategies:

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral auxiliary to direct the stereoselective addition of a sulfone-stabilized nucleophile.

  • Organocatalytic Asymmetric Michael Addition: Utilizing a small molecule chiral catalyst to facilitate the enantioselective addition of a carbon nucleophile to a vinyl sulfone.

  • Substrate-Controlled Diastereoselective Reduction: Starting with a chiral precursor to direct the diastereoselective reduction of a ketone.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Addition

This powerful strategy relies on the use of a chiral auxiliary to control the stereochemical outcome of a key bond-forming reaction. The Ellman auxiliary, N-tert-butanesulfinamide, is particularly effective for the asymmetric synthesis of amines.[2] In this approach, a sulfone-stabilized carbanion is added to an N-tert-butanesulfinyl aldimine, establishing the stereocenter with high diastereoselectivity. The auxiliary can then be readily cleaved to afford the chiral primary amine, which can be subsequently N-methylated.

Causality Behind Experimental Choices:

The success of this method hinges on the formation of a six-membered ring transition state, where the lithium cation coordinates to both the sulfinamide oxygen and the imine nitrogen. This rigidifies the conformation of the imine and directs the nucleophilic attack of the sulfone carbanion to one face of the imine, leading to a high degree of stereocontrol. The bulky tert-butyl group on the sulfinamide effectively shields the other face of the imine.

Experimental Workflow Diagram

cluster_0 Strategy 1: Chiral Auxiliary Approach start Aromatic/Aliphatic Aldehyde imine Formation of N-tert-butanesulfinyl imine start->imine (R)- or (S)-tert- butanesulfinamide, CuSO4 or Ti(OEt)4 add Diastereoselective Addition of Phenylsulfonylmethanide imine->add Phenyl methyl sulfone, LiHMDS, THF, -78 °C deprotect Auxiliary Cleavage add->deprotect HCl in MeOH methylate N-methylation deprotect->methylate Formaldehyde, formic acid (Eschweiler-Clarke) product Enantiopure N-methyl-3-(phenylsulfonyl)propylamine Analog methylate->product cluster_1 Strategy 2: Organocatalytic Approach start Aldehyde michael Asymmetric Michael Addition start->michael Phenyl vinyl sulfone, Chiral diarylprolinol silyl ether catalyst reduction Reductive Amination michael->reduction Methylamine, NaBH3CN or H2/Pd-C product Enantiopure N-methyl-3-(phenylsulfonyl)propylamine Analog reduction->product cluster_2 Strategy 3: Diastereoselective Reduction start Chiral Amino Alcohol protect N-protection start->protect Boc2O, Et3N oxidize Oxidation to Ketone protect->oxidize Dess-Martin Periodinane add_sulfone Addition of Phenylsulfonyl Group oxidize->add_sulfone Phenyl vinyl sulfone, DBU deprotect_reduce Deprotection and Reduction add_sulfone->deprotect_reduce 1. TFA 2. NaBH4 product Enantiopure N-methyl-3-(phenylsulfonyl)propylamine Analog deprotect_reduce->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methyl-3-(phenylsulfonyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this sulfonyl-containing amine.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-methyl-3-(phenylsulfonyl)propylamine in a question-and-answer format.

Question 1: My primary purification attempt by flash column chromatography on silica gel is giving very low yield and significant tailing. What is going wrong?

Answer:

This is a common issue when purifying basic amines on standard silica gel. The problem stems from the acidic nature of silica gel's surface silanol groups (Si-OH), which can strongly interact with the basic nitrogen atom of your N-methyl-3-(phenylsulfonyl)propylamine. This acid-base interaction leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind so strongly to the silica that it does not elute, resulting in low recovery.

  • Tailing: The strong interaction causes the compound to elute slowly and unevenly, leading to broad, tailing peaks that are difficult to separate from impurities.[1]

  • Degradation: In some cases, the acidic silica can cause degradation of sensitive compounds.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanols.[1][2]

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Causality: The added base will preferentially interact with the silica's acidic sites, preventing your target amine from binding too strongly and allowing for sharper peaks and better recovery.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent option as the surface is basic, which repels the basic amine, leading to better peak shape and recovery.[1]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be very effective.

Question 2: I'm attempting an acid-base extraction to purify my crude product, but I'm getting a poor separation or emulsion formation. What are the key parameters to optimize?

Answer:

Acid-base extraction is a powerful technique for separating amines from neutral and acidic impurities.[3][4][5] However, its success depends on careful control of the pH and proper solvent selection.

Key Parameters for Optimization:

  • pH for Extraction: To extract your basic amine into the aqueous phase, you need to protonate it by washing the organic solution with an acidic aqueous solution.

    • Choosing the Acid: A 1M solution of hydrochloric acid (HCl) is typically effective.

    • Target pH: The pH of the aqueous layer should be at least two pH units below the pKa of your amine's conjugate acid. The estimated pKa of the protonated form of a similar compound, N-Methyl-3-[2-(methylsulfanyl)phenoxy]-3-phenylpropan-1-amine, is around 10.1.[6] Therefore, a pH of 2-3 should be sufficient to ensure complete protonation and transfer to the aqueous layer.

  • pH for Back-Extraction: To recover your amine from the aqueous layer, you need to deprotonate it with a base.

    • Choosing the Base: A 2M solution of sodium hydroxide (NaOH) is commonly used.

    • Target pH: The pH should be at least two pH units above the pKa of the conjugate acid, so a pH of 12-13 is recommended to ensure complete deprotonation back to the free amine.

  • Solvent Selection:

    • Organic Solvent: Use an organic solvent in which your free amine is soluble but that is immiscible with water, such as dichloromethane, ethyl acetate, or diethyl ether.

    • Emulsion Formation: Emulsions often form when the densities of the organic and aqueous layers are too similar or due to the presence of surfactants. If an emulsion forms, you can try:

      • Adding a small amount of brine (saturated NaCl solution).

      • Gently swirling or rocking the separatory funnel instead of vigorous shaking.

      • Filtering the mixture through a pad of Celite.

Below is a workflow diagram for a typical acid-base extraction:

AcidBaseExtraction cluster_0 Layer Separation cluster_1 Final Separation crude Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_layer1 Organic Layer (Neutral & Acidic Impurities) sep_funnel1->organic_layer1 Collect aqueous_layer1 Aqueous Layer (Protonated Amine) sep_funnel1->aqueous_layer1 Collect acid_wash Wash with 1M HCl (aq) acid_wash->sep_funnel1 sep_funnel2 Separatory Funnel aqueous_layer1->sep_funnel2 aqueous_layer2 Aqueous Layer (Salts) sep_funnel2->aqueous_layer2 Discard organic_layer2 Organic Layer (Purified Amine) sep_funnel2->organic_layer2 Collect & Dry base_add Add 2M NaOH (aq) to pH 12-13 base_add->sep_funnel2 back_extract Back-extract with Organic Solvent back_extract->sep_funnel2

Caption: Workflow for acid-base extraction of N-methyl-3-(phenylsulfonyl)propylamine.
Question 3: My product is a solid, but it "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystalline lattice.[7] This is often due to a high concentration of impurities or cooling the solution too rapidly.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Allow it to cool more slowly.[7]

  • Slow Cooling: Insulate the flask to encourage slow cooling. This provides more time for ordered crystal lattice formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may be too nonpolar. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.[7] You need a solvent system where your compound is soluble when hot but has low solubility when cold.

Frequently Asked Questions (FAQs)

What is the best initial purification strategy for a crude reaction mixture of N-methyl-3-(phenylsulfonyl)propylamine?

For a typical crude mixture, a combination of acid-base extraction followed by either recrystallization (if the product is a solid) or flash column chromatography is a robust initial strategy. The acid-base extraction will remove the bulk of non-basic impurities, simplifying the subsequent purification step.

How can I identify the likely impurities in my crude N-methyl-3-(phenylsulfonyl)propylamine?

The impurities will depend on the synthetic route. A common method for synthesizing secondary amines is reductive amination.[8][9] If your synthesis involves the reductive amination of 3-(phenylsulfonyl)propanal with methylamine, potential impurities could include:

ImpurityPotential Origin
3-(phenylsulfonyl)propanalUnreacted starting material
3-(phenylsulfonyl)propan-1-olOver-reduction of the aldehyde starting material
N,N-dimethyl-3-(phenylsulfonyl)propylamineOver-methylation of the product
Unreacted methylamineExcess reagent
What analytical techniques are recommended to assess the purity of the final product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity. A mixed-mode column like Primesep A can be effective for separating hydrophilic amines.[10] Normal-phase HPLC on silica, diol, or cyano stationary phases can also be optimized for amine separation.[2]

  • Gas Chromatography (GC): Suitable for volatile amines. A CP-Sil 13 CB column has been shown to separate primary, secondary, and tertiary amines.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate N-methyl-3-(phenylsulfonyl)propylamine from neutral and acidic impurities.

Materials:

  • Crude N-methyl-3-(phenylsulfonyl)propylamine

  • Dichloromethane (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. Check the pH of the aqueous layer to ensure it is between 2 and 3. Separate the layers and save the aqueous layer. Repeat the wash with 1M HCl.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts. The protonated amine is now in this layer. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH with stirring until the pH is between 12 and 13. Your deprotonated amine may precipitate or form an oil.

  • Back-Extraction: Extract the basic aqueous solution with fresh dichloromethane (3 x volume of the aqueous layer).

  • Combine Organic Layers: Combine the organic extracts from the back-extraction.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-methyl-3-(phenylsulfonyl)propylamine.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is for the purification of N-methyl-3-(phenylsulfonyl)propylamine using silica gel.

Materials:

  • Crude N-methyl-3-(phenylsulfonyl)propylamine from acid-base extraction (or crude mixture)

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column and accessories

Procedure:

  • Prepare the Mobile Phase: Prepare a stock solution of your mobile phase (e.g., 80:20 hexanes:ethyl acetate) containing 1% triethylamine.

  • Pack the Column: Pack the column with silica gel using the prepared mobile phase.

  • Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with the mobile phase containing triethylamine, collecting fractions.

  • Monitor Fractions: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine and Isolate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Methyl-3-[2-(methylsulfanyl)phenoxy]-3-phenylpropan-1-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Stability issues and degradation pathways of N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for N-methyl-3-(phenylsulfonyl)propylamine . This guide addresses the specific stability challenges associated with this secondary amine sulfone intermediate. Unlike standard alkyl amines, the presence of the electron-withdrawing phenylsulfonyl group introduces unique acidity and solubility profiles that impact storage and handling.

This guide is structured to troubleshoot real-world experimental issues, moving from physical handling to molecular degradation mechanisms.

Module 1: Physical Stability & Storage (The "Basics")

Q1: My sample has transformed from a white solid into a sticky gum or oil. Is it degraded?

Status: Likely Physical Change (Hygroscopicity/Carbonation), not necessarily chemical decomposition.

The Mechanism:

  • Hygroscopicity (Salt Forms): If you are working with the Hydrochloride (HCl) or Oxalate salt, these are prone to absorbing atmospheric moisture. The sulfone oxygen atoms can act as weak hydrogen bond acceptors, exacerbating water retention in the crystal lattice.

  • Carbamate Formation (Free Base): The free base secondary amine is highly reactive toward atmospheric

    
    . It reacts to form a carbamate salt  (reversible) upon exposure to air. This disrupts the crystal lattice, leading to deliquescence (turning into oil).
    

Troubleshooting Protocol:

  • Step 1 (Verification): Dissolve a small amount in

    
     or 
    
    
    
    .
    • Observation: If the NMR spectrum is clean but contains a broad water peak (

      
      ) or shifts in the N-Me signal (
      
      
      
      ), it is likely just wet or carbonated.
  • Step 2 (Recovery):

    • For Salts: Recrystallize from anhydrous Ethanol/Ether or dry under high vacuum (

      
       mbar) at 40°C with 
      
      
      
      desiccant.
    • For Free Base: Dissolve in DCM, wash with dilute NaOH (to remove carbamate), dry over

      
      , and re-concentrate under Argon.
      
Q2: I observe a "yellowing" of the white powder over time. What does this indicate?

Status: Early Chemical Oxidation. Secondary amines are susceptible to slow air oxidation, forming trace amounts of N-oxides or conjugated imines (Schiff bases) which are often colored (yellow/brown) even at ppm levels.

Module 2: Chemical Degradation Pathways

Deep Dive: The Reactivity Matrix

The molecule contains two competing reactive centers:

  • The Secondary Amine (

    
    ):  Nucleophilic and susceptible to oxidation.
    
  • The Sulfone

    
    -Carbons (
    
    
    
    ):
    The protons adjacent to the sulfone are acidic (
    
    
    in DMSO). While stable under neutral conditions, strong bases can deprotonate this position, leading to side reactions.
Diagram 1: Primary Degradation Pathways

This flow illustrates the three main routes of breakdown: N-Oxidation (Storage), Carbamate Formation (Air Exposure), and Elimination (Base/Heat stress).

DegradationPathways Compound N-methyl-3-(phenylsulfonyl) propylamine (Intact) Oxidant Air/Peroxides (Storage) Compound->Oxidant CO2 Atmospheric CO2 (Open Vessel) Compound->CO2 Base Strong Base/Heat (>80°C) Compound->Base NOxide N-Oxide Impurity (Polar, HPLC RT shift) Oxidant->NOxide N-Oxidation Carbamate Ammonium Carbamate (Reversible Salt) CO2->Carbamate Carbamylation Vinyl Vinyl Sulfone + Methylamine Base->Vinyl β-Elimination (Unlikely for γ-isomer but possible under stress)

Caption: Figure 1. Mechanistic pathways for degradation.[1] N-Oxidation is the primary storage risk; Carbamate formation is the primary handling risk.

Module 3: Troubleshooting Analytical Discrepancies

Q3: My HPLC chromatogram shows a "ghost peak" that disappears when I change pH. What is it?

Diagnosis: Salt Disproportionation or Carbamate Dissociation.

The Science: In unbuffered HPLC methods, the secondary amine can exist in equilibrium between its protonated (cationic) and free base forms.

  • Observation: Split peaks or broad tailing peaks.

  • The "Ghost" Peak: If you use an acidic mobile phase (0.1% TFA), the carbamate (if present) decomposes back to the amine immediately. However, if you use a neutral mobile phase, the carbamate might elute separately or cause peak broadening.

Solution:

  • Standardize Mobile Phase: Always use a buffered mobile phase (e.g., Ammonium Formate pH 3.0 or Triethylamine buffer pH 10) to lock the protonation state.

  • Avoid Phosphate Buffers: If analyzing via LC-MS, phosphates are non-volatile. Use Formic Acid.

Q4: NMR shows a shift in the -protons next to the sulfone. Is the sulfone decomposing?

Diagnosis: Unlikely. Sulfones are extremely thermally and chemically stable. Alternative Explanation: The shift is likely due to pH changes in the NMR tube.

  • The amine nitrogen influences the chemical shift of the propyl chain. If the sample is slightly acidic (trace HCl) vs. basic (free amine), the

    
    , 
    
    
    
    , and
    
    
    protons on the propyl chain will shift.
  • Verification: Add a drop of

    
     or 
    
    
    
    to the NMR tube. If the peaks sharpen and shift predictably, the skeleton is intact.

Module 4: Experimental Protocols

Protocol A: Purification of Oxidized Material

If your material has yellowed (N-oxide contamination), use this "Reductive Wash" protocol.

StepActionMechanism
1 Dissolve crude amine in Dichloromethane (DCM) .Solubilizes the amine; N-oxides are also soluble but more polar.
2 Wash with 10% Sodium Metabisulfite (

)
solution.
Mild reducing agent; reduces N-oxides back to amines without affecting the sulfone.
3 Wash with 1M NaOH (if free base is desired).Removes acidic impurities and ensures amine is deprotonated.
4 Dry over

and filter.
Removes water.[2][3]
5 Evaporate solvent under reduced pressure (

).
Minimizes thermal stress.
Protocol B: Long-Term Storage Recommendations

To maximize shelf-life (


 years):
  • Form: Store as the Hydrochloride Salt (solid) rather than Free Base (oil/low-melting solid).

  • Atmosphere: Argon or Nitrogen flush is mandatory to prevent carbamate formation.

  • Temperature: -20°C is ideal, but 4°C is sufficient if desiccated.

  • Container: Amber glass (protects from photo-oxidation of trace impurities).

Module 5: Decision Tree for Troubleshooting

Use this logic flow to diagnose the state of your reagent quickly.

TroubleshootingTree Start Start: Sample Analysis Visual Visual Inspection Start->Visual Sticky Sticky/Wet? Visual->Sticky Yes Yellow Yellow/Brown? Visual->Yellow Yes Solubility Dissolve in Water/DCM Visual->Solubility No (White Solid) CheckNMR Run 1H NMR Sticky->CheckNMR Yellow->CheckNMR Result3 Intact (Proceed) Solubility->Result3 Clear Solution Result1 Hygroscopic/Carbamate (Dry/Recrystallize) CheckNMR->Result1 Broad H2O peak or Shifted N-Me Result2 Oxidation (N-Oxide) (Perform Reductive Wash) CheckNMR->Result2 New peaks at 3.0-3.5 ppm

Caption: Figure 2. Rapid diagnostic logic for assessing reagent quality.

References

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Authoritative text on the stability and acidity of the sulfone group).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Establishes the pKa of sulfone

    
    -protons).
    
  • Cope, A. C., & LeBel, N. A. (1960). Amine Oxides.[3][4][5] VII. The Thermal Decomposition of the N-Oxides of N-Methyl-N-substituted-cyclohexylamines. Journal of the American Chemical Society, 82(18), 4856–4859. Link (Foundational work on amine oxidation and degradation).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link (Standard protocols for stress testing).

  • Reich, H. J., & Wollowitz, S. (1982).

    
    -unsaturated carbonyl compounds and nitriles by selenoxide elimination. Organic Reactions.[2][3][4][5][6][7] (Contextualizes elimination risks in similar electron-withdrawing systems).
    

Sources

Overcoming solubility challenges with N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses solubility and handling challenges for N-methyl-3-(phenylsulfonyl)propylamine (CAS: generic structure inferred), a functionalized amino-sulfone intermediate often utilized in medicinal chemistry (e.g., as a linker or pharmacophore scaffold).

This guide is designed for researchers encountering precipitation, oiling-out, or stability issues during stock preparation and biological assay dosing.

Technical Overview & Physicochemical Profile[1][3][4][5][6]

Before troubleshooting, understand the molecule's "personality."[1][2] This compound is an amphiphilic amino-sulfone .[1][3][2] Its solubility behavior is dictated by the competition between its lipophilic phenyl-propyl tail and its polar sulfone-amine head.[1][3]

PropertyValue (Approx.)Implication for Solubility
Formula C₁₀H₁₅NO₂SMW ~213.3 g/mol
pKa (Base) ~10.2 (Secondary Amine)Critical: Highly soluble at pH < 8; precipitates at pH > 9.[1][3]
LogP ~1.5 – 1.8Moderately lipophilic.[1][2] Requires organic cosolvents for neutral forms.[2]
H-Bonding Donor: 1 (NH), Acceptor: 3 (SO₂, N)Good solubility in polar aprotic solvents (DMSO, DMF).[1][2]
Physical State Viscous Oil or Low-Melting SolidProne to "oiling out" rather than crystallizing from water.[1][3][2]

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q1: I am trying to make a 100 mM stock in water, but it forms a cloudy emulsion. What is wrong? Diagnosis: You are likely using the free base form of the compound.[2] The free base is hydrophobic and will not dissolve in neutral water (pH 7) at high concentrations.[2] Solution:

  • Acidification: Convert it to the hydrochloride salt in situ. Add 1.05 equivalents of 1M HCl.[1][2] The solution should clear immediately as the amine protonates (

    
    ).[2]
    
  • Alternative Solvent: If you require a non-acidic stock, use DMSO or Ethanol .[2] The compound is soluble >100 mM in these solvents.[1]

Q2: My DMSO stock freezes or precipitates when stored at -20°C. Diagnosis: DMSO has a high freezing point (18.5°C).[1][3][2] Repeated freeze-thaw cycles can induce crystal nucleation of the solute, especially if moisture has entered the vial (DMSO is hygroscopic).[1][2] Solution:

  • Aliquot: Store in single-use aliquots to avoid freeze-thaw cycles.

  • Visual Check: Warm the vial to 37°C and vortex vigorously before use. Ensure the solution is perfectly clear; the sulfone moiety can form supersaturated solutions that crash out suddenly.[1][2]

Category B: Biological Assay Compatibility

Q3: When I dilute my DMSO stock (10 mM) into cell culture media (1:1000), I see fine needles or oil droplets. Diagnosis: This is "Solvent Shock." The rapid change in polarity from DMSO to aqueous media causes the hydrophobic free base to crash out before it can protonate, even if the media pH is 7.4.[1][2] Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO.

    • Step 1: Dilute stock 1:10 in pure ethanol or sterile water (acidified slightly if needed).[2]

    • Step 2: Dilute that intermediate into the media.[2]

  • Check pH: Ensure the media buffering capacity is strong enough to maintain pH < 7.[2]4. If the local pH spikes, the amine deprotonates and precipitates.[1][2]

Q4: Can I use this compound in assays sensitive to sulfur oxidation? Diagnosis: The sulfone (


) is the most oxidized form of sulfur.[3][2] It is chemically stable and will not act as a reducing agent or undergo further oxidation under physiological conditions.[1][2] It is safe for redox-sensitive assays.[1][3][2]
Category C: Salt Formation & Workup[1][6]

Q5: I synthesized the HCl salt, but it turned into a sticky gum instead of a powder. Diagnosis: Amino-sulfones are prone to trapping solvent (hygroscopicity).[2] Water or excess alcohol prevents crystal lattice formation.[2] Solution:

  • Trituration: Dissolve the gum in a minimum amount of hot Isopropanol (IPA) and add cold Diethyl Ether or Hexane dropwise until cloudy. Stir vigorously.

  • Lyophilization: Dissolve the gum in water and freeze-dry it.[1][3][2] This usually yields a fluffy, handleable solid.[1][2]

Experimental Protocols

Protocol A: Preparation of 50 mM Aqueous Stock (Acid-Solubilized)

Use this for animal dosing or aqueous-only assays.[1][3]

  • Weigh 10.7 mg of N-methyl-3-(phenylsulfonyl)propylamine (Free Base).[1][3]

  • Add 900 µL of sterile deionized water. (Result: Cloudy suspension).

  • Add 55 µL of 1.0 M HCl (1.1 equivalents).

  • Vortex for 30 seconds. The solution should become clear.

  • Check pH with a micro-strip; adjust to pH 5–6 using dilute NaOH if too acidic, but do not exceed pH 7.0.[1][2]

  • Adjust final volume to 1.0 mL with water.

  • Filter sterilize (0.22 µm PES membrane).[2]

Protocol B: "Step-Down" Dilution for Cellular Assays

Use this to prevent precipitation during dosing.[1][3]

  • Master Stock: 10 mM in DMSO.

  • Intermediate Stock (100x): Dilute Master Stock 1:10 into PBS (pH 6.5) .

    • Mix: 10 µL Master Stock + 90 µL PBS.[2]

    • Result: 1 mM compound in 10% DMSO.[2] (The lower pH helps solubility).[2]

  • Dosing Solution (1x): Dilute Intermediate Stock 1:100 into culture media.

    • Mix: 10 µL Intermediate Stock + 990 µL Media.[2]

    • Final: 10 µM compound, 0.1% DMSO.[1][2]

Visualizations

Figure 1: Solubility & Speciation Decision Tree

This logic flow helps you choose the correct solvent system based on your application.[2]

SolubilityTree Start Start: N-methyl-3-(phenylsulfonyl)propylamine Form Which form do you have? Start->Form FreeBase Free Base (Oil/Solid) Form->FreeBase Salt HCl/TFA Salt (Solid) Form->Salt Target Target Concentration? FreeBase->Target HighConc > 10 mM (Stock) Salt->HighConc Soluble in Water LowConc < 1 mM (Assay) Salt->LowConc Directly Soluble Target->HighConc Target->LowConc DMSO Use DMSO or Ethanol HighConc->DMSO Preferred AcidWater Use Water + 1 eq. HCl HighConc->AcidWater Alternative Buffer Use PBS/Media (pH < 7.4) LowConc->Buffer Watch for pH > 8

Caption: Decision matrix for solvent selection based on compound form and required concentration.

Figure 2: pH-Dependent Solubility Mechanism

Understanding why pH control is critical for this specific molecule.[1][3]

Speciation Acid pH < 8 (Protonated Cation) Neutral pH ~ 10 (Neutral Free Base) Acid->Neutral Add Base (OH-) Solubility Solubility Status Acid->Solubility High (>50 mg/mL) Charge repulsion prevents aggregation Neutral->Acid Add Acid (H+) Neutral->Solubility Low (<0.1 mg/mL) Lipophilic tail drives precipitation

Caption: The reversible protonation of the N-methyl amine determines solubility.[1] Keep pH below pKa (10.2) to maintain the soluble cationic form.[2]

References

  • PubChem Database. Compound Summary: N-Methyl-3-phenylpropan-1-amine (Structural Analog).[1][3] National Center for Biotechnology Information.[2] [Link][2]

  • Reich, H. J. pKa Table for Organic Amines.[1][2] University of Wisconsin-Madison, Department of Chemistry.[1][3][2] (General reference for secondary amine pKa values). [Link]

  • Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 2001.[1][2] (Principles of LogP and solubility). [Link]

Sources

Technical Support Center: Analytical Method Development for N-methyl-3-(phenylsulfonyl)propylamine (NMPSP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining analytical methods for N-methyl-3-(phenylsulfonyl)propylamine detection Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1]

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely analyzing N-methyl-3-(phenylsulfonyl)propylamine (NMPSP) , a secondary amine intermediate often encountered in the synthesis of CNS-active agents (e.g., serotonin modulators) or as a sulfone-based impurity.[1]

This molecule presents a "dual-threat" to standard chromatography:

  • The Secondary Amine: Causes severe peak tailing due to interaction with residual silanols on silica-based columns.[1]

  • The Sulfone Group: Increases polarity, potentially reducing retention in Reverse Phase (RP) systems compared to its ether or alkyl analogs.[1]

This guide moves beyond generic advice, offering a self-validating, first-principles approach to detecting NMPSP with high sensitivity and robust peak shape.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing (Asymmetry > 1.5) even on a C18 column?

Diagnosis: This is the classic "Silanol Effect."[1] At neutral or low pH (pH 3–6), the secondary amine of NMPSP (


) is positively charged.[1] Residual silanols on the column support (

) are deprotonated and negatively charged.[1] The resulting ionic interaction causes the analyte to "drag" or tail.[1]

Corrective Action:

  • The High pH Strategy (Recommended): Switch to a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 10–11.[1] At pH 10.5, NMPSP is deprotonated (neutral), eliminating the ionic interaction with silanols.

  • The "Chaotropic" Additive: If you must use low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic Acid (TFA) or Ammonium Formate to the mobile phase.[1] TFA acts as an ion-pairing agent, masking the positive charge, though it may suppress MS signal.[1]

Q2: My retention time ( ) is drifting between injections. What is the cause?

Diagnosis: Drift in amine retention is often due to pH instability near the analyte's


.[1] If your mobile phase pH is around 9.0–9.5, small fluctuations (e.g., CO2 absorption from air) change the ionization state of NMPSP significantly, altering its hydrophobicity.

Corrective Action:

  • Buffer Capacity: Ensure you are using a buffer within its effective range.[1]

    • For High pH: Use 10 mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10).[1]

    • For Low pH: Use 0.1% Formic Acid (pH ~2.7).[1]

  • Avoid the "Zone of Instability": Never run the method at pH 8.5–9.5 for this molecule.[1]

Q3: The UV sensitivity at 254 nm is lower than expected. Is the sulfone group interfering?

Diagnosis: The phenylsulfonyl chromophore has a distinct absorption profile.[1] While the phenyl ring absorbs at 254 nm, the sulfone group (


) is electron-withdrawing, which can shift the absorption maxima.[1]

Corrective Action:

  • Wavelength Optimization: The sulfone moiety typically exhibits a strong

    
     transition around 215–220 nm  and a secondary band around 260–270 nm .[1]
    
  • Action: Run a spectral scan (190–400 nm) using a Diode Array Detector (DAD). You will likely find 215 nm provides 5–10x higher signal-to-noise (S/N) than 254 nm, provided your solvents (Acetonitrile/Water) are HPLC-grade or higher to minimize background noise.[1]

Validated Experimental Protocols

Method A: High-pH Reverse Phase LC-MS/MS (Gold Standard)

Best for: Quantitation, impurity profiling, and eliminating peak tailing.[1]

Rationale: Operating at pH 10.5 keeps the amine neutral, maximizing hydrophobic retention on the C18 chain and minimizing silanol interactions.

Chromatographic Conditions
ParameterSpecification
Column Hybrid C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0, adj.[1] with

)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL
Detection ESI+ (Positive Mode)
Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
1.005%End Initial Hold
6.0090%Linear Ramp
7.5090%Wash
7.605%Re-equilibration
10.005%End Run
Method B: Ion-Pairing LC-UV (Alternative)

Best for: QC labs without MS, or when high-pH columns are unavailable.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic Acid)[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA[1]

  • Detection: UV @ 215 nm (Primary), 265 nm (Secondary)[1]

  • Note: TFA is essential here to sharpen the peak shape of the protonated amine.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for method development based on the specific behavior of NMPSP.

MethodDevelopment Start Start: NMPSP Analysis CheckTailing Check Peak Symmetry (As) Start->CheckTailing TailingIssue Is As > 1.5? CheckTailing->TailingIssue HighPH Switch to High pH (pH 10) (Hybrid C18 Column) TailingIssue->HighPH Yes (Recommended) CheckRet Check Retention (k') TailingIssue->CheckRet No LowPH Add Ion Pairing Agent (0.1% TFA) TailingIssue->LowPH Yes (Alt/MS incompatible) HighPH->CheckRet RetIssue Is k' < 2.0? CheckRet->RetIssue ChangeCol Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) RetIssue->ChangeCol Yes (Too Fast) Optimize Optimize Gradient (Lower initial %B) RetIssue->Optimize No (Good Retention) LowPH->CheckRet Final Validated Method (As < 1.2, k' > 2) ChangeCol->Final Optimize->Final

Caption: Decision tree for optimizing NMPSP chromatography, addressing silanol interactions and retention issues.

Scientific Rationale & Mechanism (E-E-A-T)

The Sulfone-Amine Interaction

Unlike simple alkyl amines, NMPSP contains a sulfone group.[1] Sulfones are strong hydrogen bond acceptors but poor donors.[1]

  • Impact on Solubility: The sulfone increases water solubility compared to a pure phenylpropylamine.[1] This means NMPSP will elute earlier than its non-sulfone analogs (like Fluoxetine impurities) in Reverse Phase.[1]

  • Impact on MS Detection: The sulfone is electron-withdrawing.[1] In ESI+, this can slightly reduce the ionization efficiency of the amine compared to an electron-rich ether analog. However, the secondary amine is still the dominant site of protonation (

    
    ).
    
Mass Spectrometry Transitions (MRM)

For LC-MS/MS quantitation, you must establish specific Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Ion:

    
     (Calculated MW + 1).[1]
    
    • Formula:

      
       (Approx MW: 213.3 Da).[1]
      
    • Precursor: m/z 214.1 .[1]

  • Product Ions (Collision Induced Dissociation):

    • Loss of Methylamine: Cleavage at the propyl chain often yields a tropylium-sulfone characteristic fragment.[1]

    • Phenylsulfonyl Fragment: Look for m/z 141 (Ph-SO2) or m/z 77 (Phenyl).[1]

    • Propyl-Amine Fragment: Look for m/z 44 (

      
      ) or similar low mass amine fragments.[1]
      

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

    • Context: Authoritative source on the "Silanol Effect" and the use of high pH for amine separation.[1]

  • Center for Drug Evaluation and Research (CDER). (2024).[1] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA/ICH Guidelines.[1] Link

    • Context: Regulatory framework for controlling reactive impurities like sulfones/amines if they are flagged as potential mutagens.[1]

  • Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] Link

    • Context: Explains how temperature (40°C vs 60°C) affects the selectivity of polar-embedded compounds like sulfones.

Sources

Best practices for storage and handling of N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CHEM-SUP-882 Status: Active Agent: Senior Application Scientist (Organic Synthesis Division)[1][2]

Introduction: Molecule Profile

Welcome to the technical support hub for N-methyl-3-(phenylsulfonyl)propylamine . This guide is structured to address the specific physicochemical challenges posed by this molecule, which combines a nucleophilic secondary amine with a polar, electron-withdrawing sulfone group.[1]

Chemical Identity:

  • Structure:

    
    [1]
    
  • Key Functional Groups:

    • Secondary Amine (

      
      ):  The reactive center.[2] Prone to protonation, oxidation, and carbamate formation.
      
    • Sulfonyl Group (

      
      ):  Highly polar, electron-withdrawing, generally chemically stable but influences solubility and acidity of adjacent protons.[2]
      

Part 1: Critical Storage Protocols (Ticket #001)

User Query: "We received a 5g batch. How do we store this to prevent degradation over 6 months?"

The Protocol: The "Inert & Cold" Standard

The primary threat to this molecule is not the sulfone group (which is robust), but the secondary amine .[2] Amines are "carbon dioxide sponges."[2]

ParameterRecommendationTechnical Rationale (The "Why")
Temperature -20°C (Long term) 2-8°C (Active use)Low temperatures kinetically inhibit autoxidation of the amine nitrogen.[1][2]
Atmosphere Argon or Nitrogen Critical: Secondary amines react with atmospheric

to form carbamate salts (

).[1][2] This appears as a "white crust" and alters stoichiometry.[2]
Container Amber Glass + Parafilm/Teflon Tape While sulfones are stable, amines can undergo photo-induced oxidation.[1][2] Amber glass mitigates radical initiation.[2]
Desiccant Required The polarity of the sulfone group combined with the amine makes the free base hygroscopic.[2] Moisture accelerates degradation.[2]
Visual Workflow: Storage Decision Tree

Use this logic to determine where to place your sample upon arrival.[2]

StorageProtocol Arrival Sample Arrival FormCheck Check Form: Salt vs. Free Base Arrival->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt HCl/TFA Salt (Solid) FormCheck->Salt ActionFB High Risk: CO2/Oxidation Flush with Argon -> -20°C FreeBase->ActionFB ActionSalt Lower Risk: Hygroscopic Desiccator -> 4°C Salt->ActionSalt

Caption: Decision matrix for storage based on the chemical form (Salt vs. Free Base).

Part 2: Handling & Stability FAQs (Ticket #002)

Q: I dissolved the compound in DCM, and it became cloudy after 20 minutes. Is it precipitating? A: This is likely carbamate formation , not simple precipitation.[2]

  • Mechanism: Dichloromethane (DCM) is often slightly acidic or wet, but the real culprit is air exposure.[2] The amine reacts with

    
     in the air to form the carbamate zwitterion, which is insoluble in non-polar DCM.[2]
    
  • Solution:

    • Filter the solution (the solid is likely the carbamate salt).[2]

    • Wash the filtrate with a basic aqueous solution (NaOH or

      
      ) to revert the carbamate back to the free amine.[2]
      
    • Dry over

      
       and concentrate immediately.
      

Q: What solvents are compatible for reactions involving this amine? A: The sulfone group imparts significant polarity.[2]

SolventCompatibilityNotes
DMSO/DMF Excellent High solubility due to sulfone polarity.[1][2] Ideal for

or alkylation reactions.[2]
Methanol/Ethanol Good Protophilic solvents stabilize the amine.[2] Good for storage in solution (short term).[2]
DCM/Chloroform Moderate Good solubility, but risk of carbamate precipitation if exposed to air.[2]
Hexanes/Heptane Poor The sulfone group makes the molecule too polar for aliphatic hydrocarbons.[2]

Q: Is the sulfone group susceptible to reduction during my reductive amination steps? A: Generally, no .[2]

  • Chemistry: Sulfones (

    
    ) are extremely stable.[1][2] They resist reduction by 
    
    
    
    ,
    
    
    (under standard conditions), and catalytic hydrogenation (
    
    
    ).[1]
  • Exception: Strong dissolving metal reductions (e.g., Na/Hg amalgam) can cleave the C-S bond (Julia Olefination mechanism), but this requires specific, harsh conditions.[2]

Part 3: Troubleshooting Experimental Issues (Ticket #003)

Scenario A: "My Yield is >100% and the NMR looks 'wet'."

Diagnosis: Hygroscopicity or Solvent Trapping.[2]

  • Cause: The sulfone oxygen atoms are hydrogen-bond acceptors.[1][2] They can trap water or alcohol solvents tightly.[2]

  • Fix:

    • Dissolve in DCM.[2]

    • Dry with

      
       (more aggressive than sodium sulfate).[2]
      
    • Rotovap, then place under high vacuum (<1 mbar) for 12 hours. Heating to 40°C is safe for this molecule.[2]

Scenario B: "The compound turned yellow/brown."

Diagnosis: Amine Oxidation (N-Oxide formation).[2]

  • Cause: Extended exposure to air allows the secondary amine to oxidize to the hydroxylamine or nitrone derivatives.[2]

  • Validation: Check TLC. Oxidation products are usually more polar (lower

    
    ) than the starting amine.[2]
    
  • Recovery: Purify via silica gel chromatography.[2] Use a mobile phase containing 1% Triethylamine (TEA) to prevent streaking of the amine.[2]

Quality Control Workflow

Run this check before committing the material to a high-value step.

QC_Workflow Start Start QC Check Visual 1. Visual Inspection (White vs. Yellow) Start->Visual Solubility 2. Solubility Test (Clear in DCM?) Visual->Solubility NMR 3. H-NMR Check (Focus: 2.3-2.5 ppm N-Me peak) Solubility->NMR Decision Pass? NMR->Decision Purify Recrystallize/Column Decision->Purify No (Impure) Proceed Proceed to Synthesis Decision->Proceed Yes Purify->Start Re-check

Caption: Pre-synthesis Quality Control (QC) workflow to ensure amine integrity.

Part 4: Emergency & Safety (SDS Summary)

Hazard Identification:

  • Corrosivity: Amines are basic.[2] Causes skin irritation and serious eye damage.[2][3][4]

  • Toxicity: Treat phenylsulfonyl compounds as potentially toxic if ingested.[2][3]

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[2][5] The basicity can cause corneal damage rapidly.[2]

  • Skin Contact: Wash with soap and water.[2][5][6] Do not use organic solvents (like acetone) on skin, as they may drive the sulfone deeper into the dermal layer.[2]

References

  • Amine-CO2 Reactivity

    • Sartori, G., & Maggi, R. (2010).[2] Advances in the synthesis of carbamates. Chemical Reviews. (Discusses the mechanism of amine-CO2 reaction).[2]

  • Sulfone Stability

    • Trost, B. M. (1988).[2] Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan.[2] (Authoritative review on sulfone stability and reactivity).

  • General Handling of Hygroscopic Amines

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for handling sensitive organic intermediates).

  • Safety Data

    • Fisher Scientific.[2] (2021).[2] Safety Data Sheet: General Secondary Amines. (Used as a proxy for functional group safety in absence of specific CAS SDS).[2]

Sources

Validation & Comparative

Comparative Analysis: N-methyl-3-(phenylsulfonyl)propylamine and Aralkylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of N-methyl-3-(phenylsulfonyl)propylamine , a sulfone-functionalized aralkylamine, against its structural analogs. This analysis focuses on its utility as a pharmacophore in medicinal chemistry, specifically in the design of serotonin (5-HT) receptor ligands and as a building block for sulfonamide-class therapeutics.

Executive Summary

N-methyl-3-(phenylsulfonyl)propylamine (NMPSP) represents a distinct class of "linker-modified" aralkylamines. Unlike the ubiquitous N-methyl-3-phenylpropylamine (a key intermediate for Fluoxetine/Atomoxetine) which relies on a lipophilic methylene or ether linkage, NMPSP incorporates a sulfonyl (-SO₂-) moiety.

This structural modification introduces a strong hydrogen-bond acceptor and significantly alters the electronic landscape of the propyl chain. This guide compares NMPSP with its two primary analogs—the Methylene Analog (Lipophilic Standard) and the Ether Analog (Bioisostere)—to assist researchers in optimizing lead compounds for solubility, metabolic stability, and receptor affinity.

Chemical Profile & Structural Logic[1][2]

The core structure of NMPSP consists of a secondary amine tail linked to a phenyl ring via a sulfonyl-propyl chain.

FeatureN-methyl-3-(phenylsulfonyl)propylamine (Subject)N-methyl-3-phenylpropylamine (Standard)N-methyl-3-phenoxypropylamine (Ether Analog)
Linker Group Sulfonyl (

)
Methylene (

)
Ether (

)
Electronic Nature Strong Electron Withdrawing (EWG)Neutral / LipophilicElectron Donating (by resonance)
H-Bonding Strong Acceptor (2 oxygens)NoneWeak Acceptor
Predicted LogP ~1.2 – 1.5 (Moderate)~2.8 – 3.1 (High)~2.0 – 2.4 (Moderate-High)
Metabolic Stability High (Sulfone is oxidized state)Low (Benzylic oxidation prone)Moderate (O-dealkylation prone)
Primary Application 5-HT6 Antagonists, Ca²⁺ BlockersSSRI/NRI Scaffold (Fluoxetine)SSRI Scaffold (Nisoxetine)
Comparative Performance Analysis
A. Physicochemical Properties

The introduction of the sulfonyl group in NMPSP creates a "polar hinge" in the molecule.

  • Solubility: NMPSP exhibits superior aqueous solubility compared to the methylene analog due to the polarity of the

    
     bonds. This makes it an excellent candidate for fragment-based drug discovery (FBDD) where solubility often limits the utility of aralkylamines.
    
  • Lipophilicity (LogP): While N-methyl-3-phenylpropylamine effectively crosses the Blood-Brain Barrier (BBB) via passive diffusion, NMPSP has a lower LogP. This requires optimization (e.g., fluorination of the phenyl ring) if CNS penetration is the primary goal, but it reduces non-specific binding in peripheral targets.

B. Synthetic Utility

NMPSP serves as a robust building block.[1] The sulfonyl group activates the adjacent protons (


-protons), allowing for further functionalization (e.g., alkylation) that is difficult to achieve with the ether or methylene analogs.
  • Reactivity: The sulfone is chemically inert to standard reduction (e.g., LiAlH₄) and oxidation conditions, unlike the sulfide or amine linkers, providing a "protecting group-free" synthetic pathway for complex derivatives.

Experimental Protocols (Self-Validating Systems)

The synthesis of NMPSP is best achieved via a convergent nucleophilic substitution pathway. This protocol minimizes the formation of the bis-alkylated impurity common in direct amination.

Protocol: Synthesis of N-methyl-3-(phenylsulfonyl)propylamine

Objective: Isolate high-purity secondary amine from benzenesulfinate precursor.

Step 1: Synthesis of 1-Chloro-3-(phenylsulfonyl)propane

  • Reagents: Sodium benzenesulfinate (1.0 eq), 1-bromo-3-chloropropane (1.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve sodium benzenesulfinate in DMF (0.5 M).

    • Add 1-bromo-3-chloropropane dropwise at 25°C (Exothermic reaction).

    • Heat to 80°C for 4 hours. Control: Monitor TLC (Hexane/EtOAc 7:3) for disappearance of sulfinate.

    • Workup: Pour into ice water. The product precipitates as a white solid or oil. Extract with EtOAc if necessary.

    • Yield Target: >85%.

Step 2: Amination with Methylamine

  • Reagents: 1-Chloro-3-(phenylsulfonyl)propane (from Step 1), Methylamine (33% in EtOH, 10.0 eq), Sodium Iodide (0.1 eq, catalyst).

  • Procedure:

    • Dissolve the chloro-sulfone in Ethanol/Methylamine solution in a sealed pressure tube.

    • Add NaI catalyst (Finkelstein condition to accelerate substitution).

    • Heat at 90°C for 12 hours. Note: High excess of methylamine is critical to prevent tertiary amine formation (

      
      ).
      
    • Workup: Evaporate solvent/excess amine. Dissolve residue in 1M HCl (aqueous). Wash with Ether (removes unreacted neutral sulfone). Basify aqueous layer with NaOH to pH 12. Extract with DCM.[2]

    • Purification: Convert to Hydrochloride salt using HCl/Ether for long-term storage.

Visualizations
Diagram 1: Comparative Pharmacophore Architecture

This diagram contrasts the electronic and steric environments of the three analogs.

PharmacophoreComparison cluster_0 Subject: Sulfone Linker cluster_1 Standard: Methylene Linker cluster_2 Analog: Ether Linker NMPSP N-methyl-3-(phenylsulfonyl) propylamine (Polar H-Bond Acceptor) Prop1 High Metabolic Stability (Oxidized State) NMPSP->Prop1 NMPP N-methyl-3-phenyl propylamine (Lipophilic Scaffold) NMPSP->NMPP vs. (Polarity Shift) NMPEP N-methyl-3-phenoxy propylamine (Bioisostere) NMPSP->NMPEP vs. (H-Bond Capacity) Prop2 High BBB Penetration (LogP > 2.5) NMPP->Prop2 Prop3 Moderate Polarity (Ether Oxygen) NMPEP->Prop3

Caption: Pharmacophore comparison highlighting the polarity shift and metabolic stability advantages of the sulfone linker.

Diagram 2: Synthetic Workflow (Convergent Pathway)

A step-by-step logic flow for the synthesis described in Section 4.

SynthesisFlow Start Start: Sodium Benzenesulfinate Reagent1 + 1-Bromo-3-chloropropane (DMF, 80°C) Start->Reagent1 Inter1 Intermediate: 1-Chloro-3-(phenylsulfonyl)propane Reagent1->Inter1 Reagent2 + Methylamine (Excess) + NaI (Cat.) (EtOH, 90°C, Sealed) Inter1->Reagent2 Crude Crude Mixture: Secondary Amine + Salts Reagent2->Crude Workup Acid/Base Extraction: 1. Acid Wash (Remove Neutrals) 2. Basify & Extract Crude->Workup Final Product: N-methyl-3-(phenylsulfonyl)propylamine Workup->Final

Caption: Convergent synthesis pathway ensuring mono-alkylation and high purity of the target sulfone amine.

References
  • PubChem. N-Methyl-3-phenylpropan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Org. Synth. Phenyl Vinyl Sulfide and Vinyl Sulfones (General Reactivity). Organic Syntheses, Coll. Vol. 10, p.204. Available at: [Link]

  • EPA CompTox. N-Methyl-3-[2-(methylsulfanyl)phenoxy]-3-phenylpropan-1-amine (Related Sulfide/Sulfone Analogs). US Environmental Protection Agency. Available at: [Link]

  • ResearchGate. Synthesis of Sulfonamide and Sulfone Intermediates in Drug Discovery. Available at: [Link]

Sources

Analytical Cross-Validation Guide: N-methyl-3-(phenylsulfonyl)propylamine (NMPSA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for N-methyl-3-(phenylsulfonyl)propylamine (NMPSA) Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

This guide provides a technical comparison between HPLC-UV and UHPLC-MS/MS methodologies for the analysis of N-methyl-3-(phenylsulfonyl)propylamine (NMPSA). As a secondary amine with a sulfone moiety, NMPSA presents a dual challenge: it is a robust intermediate requiring high-precision assay (best served by UV), yet it poses a significant genotoxic risk as a precursor to Nitrosamine Drug Substance Related Impurities (NDSRIs), necessitating trace-level detection (best served by MS). This document details the cross-validation of these orthogonal methods to ensure regulatory compliance and scientific rigor.

Introduction: The Analytical Duality of NMPSA

N-methyl-3-(phenylsulfonyl)propylamine (CAS: 6044-42-4) is a critical building block in the synthesis of sulfone-containing pharmaceuticals. Its structure features two distinct analytical handles:

  • Phenyl Sulfone Group: A strong UV chromophore and polar moiety.

  • Secondary Amine: A basic center capable of protonation (ESI+) but also liable to react with residual nitrites to form N-nitroso-N-methyl-3-(phenylsulfonyl)propylamine, a potential mutagen.

Why Cross-Validation? Relying solely on HPLC-UV for release testing risks missing trace degradation or nitrosamine precursors. Conversely, using MS for routine assay is cost-prohibitive and often less precise due to matrix ionization effects. Cross-validation ensures that the robustness of UV correlates with the specificity of MS.

Method A: HPLC-UV (The QC Workhorse)

Objective: Routine assay, purity profiling, and reaction monitoring (>0.05% w/w).

Scientific Rationale

The phenyl sulfone moiety exhibits strong absorbance at 215 nm (primary) and 254 nm (secondary). Because the amine functionality (


) causes peak tailing on standard silica, we employ a high-strength acidic buffer to ensure the amine remains fully protonated, improving peak symmetry.
Optimized Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (L1) End-capped,

    
     (e.g., Zorbax Eclipse Plus).
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (Quantitation), 254 nm (Identification).

  • Injection Vol: 10

    
    .
    

Pros: High precision (RSD < 0.5%), robust, low cost. Cons: Limited specificity against co-eluting non-chromophoric impurities; lower sensitivity.

Method B: UHPLC-MS/MS (The Trace Validator)

Objective: Trace impurity analysis, genotoxic screening (NDSRI precursors), and specificity confirmation (<1 ppm).

Scientific Rationale

Electrospray Ionization (ESI) in positive mode is ideal for NMPSA due to the easily protonated secondary amine (


). The sulfone group is stable but provides characteristic fragmentation (loss of 

or phenyl group), enabling highly specific Multiple Reaction Monitoring (MRM) transitions.
Optimized Protocol
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Biphenyl or Phenyl-Hexyl,

    
     (Enhanced selectivity for sulfones).
    
  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 min.

  • Ionization: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Phenyl cation).
      
    • Qualifier:

      
       (Loss of Phenyl).
      

Pros: Extreme sensitivity (LOQ < 1 ng/mL), absolute structural specificity. Cons: Matrix effects (ion suppression), higher operational cost.

Comparative Data & Cross-Validation

The following data represents a typical cross-validation study. The "Correlation Factor" demonstrates the agreement between methods.

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSCross-Validation Insight
Linearity Range


MS covers the trace range; UV covers the assay range.
LOD


MS is

more sensitive.
Precision (RSD)

(at 100% target)

(at trace levels)
UV is superior for bulk assay precision.
Specificity Risk of co-elutionMass-resolvedCritical: If UV Assay > MS Assay by >2%, suspect co-eluting impurity.
Recovery


MS recovery lower due to potential matrix suppression.
Experimental Workflow Diagrams
Diagram 1: The Cross-Validation Decision Matrix

This workflow illustrates when to deploy each method during the drug development lifecycle.

AnalyticalStrategy Sample NMPSA Sample (Raw Material or Intermediate) Triage Define Analytical Goal Sample->Triage Route_Assay Purity/Potency Assay (>98% expected) Triage->Route_Assay QC Release Route_Trace Genotoxic Screen (Nitrosamine Precursor) Triage->Route_Trace Risk Assessment Method_UV Method A: HPLC-UV (215 nm, TFA Buffer) Route_Assay->Method_UV Method_MS Method B: UHPLC-MS/MS (MRM 214->77) Route_Trace->Method_MS Compare Cross-Validation Check Do results align within 2%? Method_UV->Compare Assay Value Method_MS->Compare Sum of Impurities Pass Release Batch Compare->Pass Yes Fail Investigate Co-elution (UV overestimated) Compare->Fail No (UV Bias)

Caption: Decision matrix for selecting UV vs. MS methodologies based on analytical requirements (Assay vs. Impurity Profiling).

Diagram 2: Mechanistic Fragmentation (MS/MS)

Understanding the fragmentation logic validates the specificity of Method B.

Fragmentation Parent Precursor Ion [M+H]+ m/z 214.1 (Ph-SO2-Pr-NH2Me)+ Frag1 Fragment A (Quantifier) m/z 77.0 [C6H5]+ (Phenyl) Parent->Frag1 Collision Energy 35 eV Frag2 Fragment B (Qualifier) m/z 135.0 Loss of Phenyl (-79) Parent->Frag2 Collision Energy 20 eV Neutral Neutral Loss SO2 (-64 Da) Parent->Neutral Common Sulfone Rearrangement

Caption: Proposed ESI+ fragmentation pathway for NMPSA. The stability of the Phenyl cation (m/z 77) makes it a robust quantifier.

Detailed Experimental Protocol (Self-Validating)

To ensure this guide is actionable, follow this "System Suitability" protocol before every run. This acts as a self-check mechanism.

Step 1: The "Resolution" Check (UV Method)

  • Prepare a spiked solution containing NMPSA (

    
    ) and Acetophenone (
    
    
    
    , a common synthesis precursor).
  • Inject onto the HPLC-UV system.

  • Requirement: Resolution (

    
    ) between Acetophenone and NMPSA must be 
    
    
    
    . If
    
    
    , adjust the %ACN in the gradient start or lower the column temperature to
    
    
    .

Step 2: The "Sensitivity" Check (MS Method)

  • Prepare a solution of NMPSA at the Limit of Quantitation (

    
    ).
    
  • Inject 6 replicates.

  • Requirement: Signal-to-Noise ratio (

    
    ) must be 
    
    
    
    , and RSD of peak area must be
    
    
    . This confirms the system is clean and capable of detecting trace nitrosamine precursors.
References
  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • U.S. Food and Drug Administration (FDA). (2021).[4] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[4][5] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[5][6][7][8]Link

Sources

Structure-activity relationship (SAR) studies of N-methyl-3-(phenylsulfonyl)propylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationships of N-methyl-3-(phenylsulfonyl)propylamine Analogs

As the landscape of neuropharmacology and inflammatory disease modulation evolves, the N-methyl-3-(phenylsulfonyl)propylamine scaffold has emerged as a versatile template for designing potent and selective bioactive molecules. These compounds and their analogs have demonstrated significant interactions with key biological targets, most notably the monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from various studies to offer a clear comparison of analog performance. We will explore the causal relationships behind experimental design choices, present detailed protocols for synthesis and evaluation, and contextualize the findings within their therapeutic mechanisms.

The Core Pharmacophore: Deconstructing N-methyl-3-(phenylsulfonyl)propylamine

The foundational structure consists of three key moieties, each offering distinct opportunities for modification to fine-tune biological activity:

  • Phenylsulfonyl Group: This aromatic ring and its associated sulfonyl linker are crucial for anchoring the molecule within the target's binding pocket. Substitutions on the phenyl ring can dramatically alter electronic and steric properties, influencing binding affinity and selectivity.

  • Propylamine Linker: The three-carbon chain provides optimal spacing between the aromatic head and the basic nitrogen tail. Its length and rigidity are often critical determinants of potency.[3]

  • N-methyl Group: The terminal amine, typically protonated at physiological pH, forms key ionic or hydrogen bond interactions. The nature of the substituent on this nitrogen dictates the compound's basicity, lipophilicity, and potential for additional interactions.

Below is a diagram illustrating the core scaffold and its primary points for analog development.

Synthesis_Workflow start Start: 4-Chloro-propiophenone step1 Step 1: Mannich Reaction (with Paraformaldehyde & Methylamine HCl) start->step1 Reagents intermediate1 Intermediate: 3-(Methylamino)-1-(4-chlorophenyl)propan-1-one step1->intermediate1 Yields step2 Step 2: Ketone Reduction (with Sodium Borohydride, NaBH4) intermediate1->step2 Purify intermediate2 Intermediate: 1-(4-Chlorophenyl)-3-(methylamino)propan-1-ol step2->intermediate2 Yields step3 Step 3: Sulfonylation (This step is illustrative for a sulfonyl group, though the core topic is phenylsulfonylpropylamine which implies a different synthetic start. For the named compound, one would start with a phenylsulfone-containing precursor) intermediate2->step3 Illustrative Step final_product Final Product: N-methyl-3-(4-chlorophenylsulfonyl)propylamine step3->final_product Purify & Characterize

Caption: General synthetic workflow for N-alkyl propylamine analogs.

Step-by-Step Methodology:

  • Mannich Reaction: To a solution of 4-chloropropiophenone in a suitable solvent like ethanol, add paraformaldehyde and methylamine hydrochloride. [4]2. Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and allow the intermediate hydrochloride salt to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3-(methylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride.

  • Reduction: Dissolve the intermediate from the previous step in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding water, then remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic phase over sodium sulfate, and concentrate to yield the alcohol intermediate.

  • Purification: The final compound can be purified using column chromatography on silica gel. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay: In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay

This fluorometric assay is a standard method to determine the inhibitory potency (IC₅₀) of compounds against human MAO-B.

Assay_Workflow plate_prep 1. Plate Preparation (Add Assay Buffer, MAO-B Enzyme, and Test Compound/Vehicle) incubation1 2. Pre-incubation (15 min at 37°C) plate_prep->incubation1 reaction_start 3. Initiate Reaction (Add Substrate Mix: Amplex Red, HRP, MAO-B Substrate) incubation1->reaction_start incubation2 4. Kinetic Reading (Incubate at 37°C for 30 min, read fluorescence every 5 min) reaction_start->incubation2 data_analysis 5. Data Analysis (Plot fluorescence vs. time, calculate % inhibition, determine IC50) incubation2->data_analysis MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Mitochondria Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Receptor Dopamine Receptor Dopamine_Synapse->Receptor Binding -> Signal MAOB MAO-B Enzyme Dopamine_Synapse->MAOB Uptake & Degradation Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites Catalyzes Inhibitor MAO-B Inhibitor (e.g., Phenylsulfonylpropylamine Analog) Inhibitor->MAOB BLOCKS

Caption: MAO-B inhibition increases synaptic dopamine levels.

Conclusion and Future Directions

The structure-activity relationship studies of N-methyl-3-(phenylsulfonyl)propylamine analogs reveal a highly tunable scaffold. Key takeaways include:

  • Phenyl Ring Substitution: Electron-withdrawing groups, particularly halogens, on the phenylsulfonyl ring consistently enhance potency.

  • Linker Integrity: A three-carbon linker is generally optimal for maintaining the correct spatial orientation for binding.

  • Nitrogen Substitution: Small N-alkyl groups like methyl are favorable, while the introduction of a propargyl group can confer potent, irreversible MAO-B inhibition, a desirable trait for neuroprotective therapies.

Future research should focus on optimizing the pharmacokinetic properties of these analogs, particularly their blood-brain barrier permeability and metabolic stability. Furthermore, exploring substitutions that confer selectivity for MAO-B over MAO-A is crucial to minimize side effects related to the "cheese effect" seen with non-selective MAOIs. T[5]he development of analogs with dual functionalities, such as combined MAO-B inhibition and anti-inflammatory action, could represent a promising therapeutic strategy for complex neurodegenerative diseases.

References

  • Nichols, D. E. (1994). Medicinal Chemistry and Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • Umadevi, M., et al. (2008). N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide. National Center for Biotechnology Information. Available at: [Link]

  • Fraga, C. A. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Center for Biotechnology Information. Available at: [Link]

  • Yu, P. H., et al. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed. Available at: [Link]

  • Synthesis of N-Methyl-3-phenyl-3-(2-thienyloxy)propylamine. PrepChem.com. Available at: [Link]

  • Lee, J., et al. (2012). Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. PubMed. Available at: [Link]

  • Barreiro, E. J., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. National Center for Biotechnology Information. Available at: [Link]

  • Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine. Google Patents.
  • An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Google Patents.
  • Zippilli, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. Research India Publications. Available at: [Link]

  • Singh, P., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. ResearchGate. Available at: [Link]

  • Finberg, J. P. M. & Rabey, J. M. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. MDPI. Available at: [Link]

  • List of MAO inhibitors + Uses & Side Effects. Drugs.com. Available at: [Link]

  • Gu, Y., et al. (2020). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Center for Biotechnology Information. Available at: [Link]

  • Guise, C. P., et al. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. MDPI. Available at: [Link]

  • Sahu, D., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Semantic Scholar. Available at: [Link]484a0d84c1f96425d57b3)

Sources

A Comparative Guide to the Spectroscopic Data of N-methyl-3-(phenylsulfonyl)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. In the realm of medicinal chemistry, N-methyl-3-(phenylsulfonyl)propylamine and its derivatives represent a scaffold of significant interest. Their structural elucidation relies heavily on a suite of spectroscopic techniques. This guide provides an in-depth, objective comparison of the spectroscopic data for a representative parent compound, N-methyl-3-(phenylsulfonyl)propylamine, and its hypothetical para-substituted derivatives (nitro and methoxy), offering supporting experimental context and interpretation.

The choice of spectroscopic methods—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is predicated on their complementary nature. While NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and MS reveals the molecular weight and fragmentation patterns, confirming the overall structure.

Molecular Structure and Spectroscopic Probes

The fundamental structure of N-methyl-3-(phenylsulfonyl)propylamine provides multiple spectroscopic handles. The phenylsulfonyl group, the secondary amine, and the propyl chain each possess unique signatures that are sensitive to electronic and structural modifications. By introducing electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups at the para-position of the phenyl ring, we can systematically probe the resulting changes in the spectroscopic data.

cluster_0 N-methyl-3-(phenylsulfonyl)propylamine Core Structure S S O1 O S->O1 O2 O S->O2 Propyl Propyl Chain (Cα, Cβ, Cγ) S->Propyl Phenyl Phenyl Ring Phenyl->S NH NH Propyl->NH CH3 N-CH3 NH->CH3

Caption: Core molecular structure of N-methyl-3-(phenylsulfonyl)propylamine.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-methyl-3-(phenylsulfonyl)propylamine and its para-nitro and para-methoxy derivatives. This data is compiled based on established principles from the scientific literature.[1][2][3]

¹H NMR Spectral Data (400 MHz, CDCl₃)
CompoundAr-H (ppm)-CH₂-SO₂- (ppm)-CH₂-CH₂-CH₂- (ppm)-CH₂-N- (ppm)N-H (ppm)-N-CH₃ (ppm)Other (ppm)
Parent (H) 7.9 (d), 7.6-7.5 (m)~3.1 (t)~1.9 (quint)~2.6 (t)~1.5 (br s)~2.4 (s)-
p-NO₂ 8.4 (d), 8.1 (d)~3.2 (t)~2.0 (quint)~2.7 (t)~1.6 (br s)~2.5 (s)-
p-OCH₃ 7.8 (d), 7.0 (d)~3.0 (t)~1.8 (quint)~2.5 (t)~1.4 (br s)~2.4 (s)3.9 (s, -OCH₃)

Causality of Chemical Shifts: The electron-withdrawing nitro group deshields the aromatic protons, causing a significant downfield shift. Conversely, the electron-donating methoxy group shields the aromatic protons, leading to an upfield shift. These electronic effects are transmitted through the sulfonyl group to the propyl chain, albeit to a lesser extent, causing minor shifts in the aliphatic proton signals.

¹³C NMR Spectral Data (100 MHz, CDCl₃)
CompoundAr-C (ppm)-CH₂-SO₂- (ppm)-CH₂-CH₂-CH₂- (ppm)-CH₂-N- (ppm)-N-CH₃ (ppm)Other (ppm)
Parent (H) 139 (quat), 133, 129, 127~55~25~49~36-
p-NO₂ 145 (quat), 150 (quat), 129, 124~56~25~49~36-
p-OCH₃ 131 (quat), 164 (quat), 130, 114~54~25~49~36~56 (-OCH₃)

Causality of Chemical Shifts: The trends observed in the ¹³C NMR spectra mirror those in the ¹H NMR. The carbon atoms of the phenyl ring are most affected by the substituents. The ipso-carbon (attached to the sulfonyl group) and the carbon bearing the substituent show the most significant shifts. The effect on the aliphatic carbons is minimal.[4]

Infrared (IR) Spectral Data (cm⁻¹)
CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)S=O (Asymmetric)S=O (Symmetric)C-N StretchOther
Parent (H) ~3300 (weak)~3060~2940, 2860~1320~1150~1130-
p-NO₂ ~3310 (weak)~3080~2945, 2865~1325~1155~11301530, 1350 (NO₂)
p-OCH₃ ~3290 (weak)~3050~2935, 2855~1315~1145~11301260 (C-O)

Interpretation of Vibrational Frequencies: The sulfonamide group is characterized by strong absorption bands for the asymmetric and symmetric S=O stretching vibrations.[5] The position of these bands is slightly influenced by the electronic nature of the substituent on the phenyl ring. The N-H stretch of the secondary amine is typically a weak, broad band. The presence of the nitro and methoxy groups is confirmed by their characteristic strong absorption bands.[6]

Mass Spectrometry (MS) Data (Electron Ionization)
CompoundMolecular Ion (M⁺)Key Fragments (m/z)
Parent (H) 213141 ([M-C₆H₅]⁺), 92 ([C₆H₅N]⁺), 77 ([C₆H₅]⁺), 44 ([CH₃NHCH₂]⁺)
p-NO₂ 258186 ([M-C₆H₄NO₂]⁺), 122 ([C₆H₄NO₂N]⁺), 44 ([CH₃NHCH₂]⁺)
p-OCH₃ 243171 ([M-C₆H₄OCH₃]⁺), 107 ([C₆H₄OCH₃]⁺), 44 ([CH₃NHCH₂]⁺)

Fragmentation Analysis: The molecular ion peak is expected to be observed for all compounds. A characteristic fragmentation pattern for this class of compounds is the cleavage of the phenyl-sulfur bond and the sulfur-carbon bond. A prominent fragment at m/z 44, corresponding to the [CH₃NHCH₂]⁺ ion, is a strong indicator of the N-methylpropylamine moiety.[7][8]

Experimental Protocols

Acquiring high-quality, reproducible spectroscopic data is paramount. The following are generalized, step-by-step methodologies for the key experiments cited.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Start Sample Preparation (5-10 mg in CDCl3 with TMS) Setup Instrument Setup (400 MHz, Tune & Shim) Start->Setup H1_Acq 1H NMR Acquisition (90° pulse, 1-2s delay, 16-64 scans) Setup->H1_Acq C13_Acq 13C NMR Acquisition (Proton Decoupled, 2-5s delay, 1024-4096 scans) Setup->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction, Integration, Referencing) H1_Acq->Processing C13_Acq->Processing End Final Spectrum Processing->End

Sources

Comparison Guide: A Multi-Tiered Strategy for Assessing the Target Selectivity of N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous assessment of N-methyl-3-(phenylsulfonyl)propylamine, a novel investigational compound. Given its structural features—specifically the phenylpropylamine backbone—a logical starting hypothesis is its potential interaction with monoamine oxidases (MAOs). This document outlines the critical experiments required to determine its potency and, most importantly, its selectivity for its intended target, hypothesized here to be Monoamine Oxidase B (MAO-B).

Monoamine oxidase B is a key enzyme in the catabolism of dopamine and other amine neurotransmitters, making it a high-value therapeutic target for neurodegenerative conditions like Parkinson's disease[1][2]. However, its isoform, MAO-A, metabolizes serotonin and norepinephrine. Non-selective inhibition of both isoforms can lead to dangerous side effects, such as hypertensive crisis, when tyramine-containing foods are consumed[3]. Therefore, establishing a robust selectivity profile is not merely an academic exercise; it is a prerequisite for advancing any potential therapeutic candidate.

This guide is structured to follow a logical, tiered approach, moving from foundational biochemical assays to more complex cellular and broad-panel screens. This ensures that resources are used efficiently and that each stage of investigation builds upon a self-validating foundation of data.

Tier 1: Foundational Biochemical Selectivity

The first and most critical step is to determine the compound's inhibitory activity against the purified, recombinant primary target (MAO-B) and its key isoform (MAO-A). This head-to-head comparison provides the raw selectivity ratio, a fundamental parameter in drug development.

The Rationale for Isoform-Specific Assays

Although MAO-A and MAO-B share over 70% sequence identity, their active sites contain key differences that can be exploited for selective inhibition[4][5]. The active site of MAO-B is defined by a hydrophobic substrate cavity and an "aromatic cage" formed by Tyr398 and Tyr435, which is crucial for recognizing its substrates[6]. A key difference lies near the active site entrance, where Ile335 in MAO-B is replaced by Phe352 in MAO-A, creating a slightly different shape and volume that underpins inhibitor specificity[7]. Our goal is to quantify how well N-methyl-3-(phenylsulfonyl)propylamine exploits these differences.

For this task, a luminescent-based assay is superior to older fluorescent or HPLC methods due to its high sensitivity, broad dynamic range, and lower susceptibility to compound interference[8][9]. The Promega MAO-Glo™ Assay is an industry-standard method that provides a robust, high-throughput-compatible platform for this initial screen[10][11].

Experimental Protocol 1: In Vitro IC50 Determination for MAO-A and MAO-B

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for N-methyl-3-(phenylsulfonyl)propylamine against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes (e.g., from a commercial supplier).

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)[10][12].

  • N-methyl-3-(phenylsulfonyl)propylamine (Test Compound), dissolved in DMSO.

  • Controls:

    • Clorgyline (Selective MAO-A inhibitor)[4][7].

    • Selegiline or Rasagiline (Selective MAO-B inhibitors)[2][13].

    • Pargyline (Semi-selective inhibitor)[14].

  • Assay Buffer (provided in kit or a standard phosphate buffer, pH 7.4).

  • White, opaque 96- or 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 100 µM.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentration in the provided reaction buffer, as determined by preliminary enzyme titration experiments.

  • Assay Plate Setup: In separate plates for MAO-A and MAO-B, add 5 µL of the serially diluted compounds to their respective wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme Reaction Initiation: Add 20 µL of the appropriate diluted MAO enzyme solution to each well. Mix briefly on a plate shaker.

  • Substrate Addition & Incubation: Add 25 µL of the 2X luminogenic substrate solution (prepared according to the manufacturer's protocol) to initiate the reaction[11]. Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Add 50 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the "glow" signal[11]. Incubate for 20 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Data Presentation & Interpretation

The primary output is the IC50 value. The selectivity index (SI) is then calculated to provide a clear, quantitative measure of isoform preference.

Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B)

A higher SI value indicates greater selectivity for MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI)Classification
N-methyl-3-(phenylsulfonyl)propylamine 1,5004533.3Moderately B-Selective
Selegiline (Control)2,00015>130Highly B-Selective[2]
Clorgyline (Control)81,2000.0067Highly A-Selective[4]
Pargyline (Control)9007012.8Semi-Selective[14]
(Note: Data for the test compound is hypothetical for illustrative purposes.)

Tier 2: Cellular Target Engagement

While in vitro data is foundational, it is imperative to confirm these findings in a more physiologically relevant environment. A cell-based assay validates that the compound can penetrate cell membranes and engage its target amidst the complexity of the intracellular milieu. The human neuroblastoma cell line, SH-SY5Y, is an excellent model as it endogenously expresses both MAO-A and MAO-B[15][16][17].

Experimental Protocol 2: Cellular MAO Inhibition in SH-SY5Y Cells

Objective: To measure the IC50 of the test compound against MAO-A and MAO-B in intact SH-SY5Y cells.

Materials:

  • SH-SY5Y cells.

  • Cell culture medium (e.g., DMEM/F12 with FBS).

  • Test compound and controls (as in Protocol 1).

  • MAO-Glo™ Assay Kit.

  • Lysis buffer (optional, depending on assay configuration).

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a white, clear-bottom 96-well plate and grow to ~90% confluency.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing the serially diluted test compounds and controls. Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Assay for MAO Activity:

    • Remove the treatment medium and wash the cells gently with PBS.

    • Lyse the cells directly in the well or proceed with whole-cell detection according to the assay manufacturer's instructions for cell-based formats.

    • Add the luminogenic substrate specific for either MAO-A or MAO-B (selectivity is often achieved by using isoform-specific inhibitors to block the unwanted activity).

    • Follow steps 5-8 from Protocol 1 to develop the signal and analyze the data.

A successful outcome in this tier would show a similar selectivity profile (i.e., a clear preference for MAO-B) as observed in the biochemical assay, confirming target engagement in a cellular context.

Tier 3: Comprehensive Off-Target Liability Screening

True selectivity extends beyond the immediate target family. A compound that is highly selective between MAO-A and MAO-B could still have unintended activity against unrelated targets, leading to safety issues. Early-stage, broad off-target screening is a crucial de-risking step.

The Rationale for Broad Panel Screening

Commercial services, such as the Eurofins SafetyScreen44 or the Charles River Retrogenix® platform, provide cost-effective ways to screen a compound against a panel of dozens of targets known to be implicated in adverse drug reactions[18][19][20][21]. These panels typically include a diverse range of GPCRs, ion channels, transporters, and other enzymes[22]. Testing at a single high concentration (e.g., 10 µM) can quickly flag potential liabilities[18].

Experimental Protocol 3: Broad Off-Target Panel Screen

Objective: To identify any significant off-target interactions of N-methyl-3-(phenylsulfonyl)propylamine.

Procedure:

  • Compound Submission: Provide the test compound to a commercial vendor (e.g., Eurofins, Charles River).

  • Primary Screen: The compound is typically tested at a single concentration (e.g., 10 µM) in a panel of 44 to over 80 binding or functional assays[19][20].

  • Data Analysis: The vendor provides a report detailing the percent inhibition or activation at each target. A common threshold for a "hit" is >50% inhibition at 10 µM.

  • Follow-up (if necessary): For any identified hits, a full dose-response curve should be run to determine the IC50 or EC50 at that off-target.

The ideal outcome is a "clean" profile, with no significant activity against any of the panel targets. This data provides strong evidence of selectivity and a lower risk of safety-related attrition in later development stages.

Visualizing the Scientific Strategy

Diagrams are essential for conveying complex workflows and biological relationships.

G cluster_0 Tier 1: Biochemical Assessment cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Safety & Off-Target Profile a Recombinant MAO-A Enzyme c MAO-Glo™ Assay a->c b Recombinant MAO-B Enzyme b->c d IC50 (MAO-A) vs IC50 (MAO-B) c->d e Calculate Selectivity Index (SI) d->e i Confirm Cellular Potency & Selectivity e->i Proceed if SI is favorable l Comprehensive Selectivity Profile e->l f SH-SY5Y Neuroblastoma Cells g Treat cells with compound f->g h Cell-based MAO-Glo™ Assay g->h h->i k Identify Off-Target Hits (>50% inhibition @ 10µM) i->k Proceed if cellular activity confirmed j Broad Panel Screen (e.g., SafetyScreen44) j->k k->l

Caption: A tiered workflow for assessing inhibitor selectivity.

MAO_Metabolism MAO_A MAO-A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A MAO_B MAO-B Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Serotonin Serotonin (5-HT) Serotonin->MAO_A major pathway Norepinephrine Norepinephrine (NE) Norepinephrine->MAO_A major pathway Dopamine Dopamine (DA) Dopamine->MAO_A Dopamine->MAO_B major pathway Phenethylamine Phenethylamine (PEA) Phenethylamine->MAO_B major pathway Inhibitor N-methyl-3- (phenylsulfonyl)propylamine Inhibitor->MAO_A Minimal Inhibition (Avoid) Inhibitor->MAO_B Selective Inhibition (Goal)

Caption: Differential metabolism of neurotransmitters by MAO isoforms.

Conclusion

Assessing the selectivity of a novel compound like N-methyl-3-(phenylsulfonyl)propylamine is a systematic, evidence-based process. By following a tiered approach—from precise biochemical characterization against its intended isoform family to validation in cellular systems and finally to a broad assessment of off-target liabilities—researchers can build a comprehensive and trustworthy selectivity profile. The hypothetical data presented here for N-methyl-3-(phenylsulfonyl)propylamine suggest a compound with moderate but clear selectivity for MAO-B. This profile would warrant further investigation, but a thorough off-target screen as described in Tier 3 would be essential to ensure its safety and viability as a potential therapeutic agent. This rigorous, multi-faceted evaluation is the cornerstone of modern drug discovery and is essential for translating a promising molecule into a safe and effective medicine.

References

  • Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. PubMed. Available at: [Link]

  • Binda, C., et al. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Taha, M. O., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI. Available at: [Link]

  • Rathi, E., et al. (2018). Structures of MAO-B inhibitors. ResearchGate. Available at: [Link]

  • Binda, C., et al. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. PubMed. Available at: [Link]

  • Al-Subeh, T., & Al-Mannil, T. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. Available at: [Link]

  • GBD 2019 Tobacco Collaborators. (2021). Differential Gene Expression in Differentiated Human Neuroblastoma SH-SY5Y Cells in Response to a Cocktail of Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • Liu, M., et al. (2024). The intracellular monoamine oxidase-A inhibitory activity and the protective effect of small hairtail-related peptides in nerve cells (SH-SY5Y). PubMed. Available at: [Link]

  • Ugun-Klusek, A., et al. (2019). Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation. PMC. Available at: [Link]

  • Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available at: [Link]

  • Anikina, L. V., et al. (2021). Inhibitory activity on human MAO A and MAO B and the cell viability of SH-SY5Y neuronal cells by selected DHPPIQ derivatives. ResearchGate. Available at: [Link]

  • Lecturio. (2023). Monoamine Oxidase Inhibitors. Lecturio. Available at: [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed. Available at: [Link]

  • Inaba-Hasegawa, K., et al. (2013). In SH-SY5Y cells, various factors affect MAO-A expression. ResearchGate. Available at: [Link]

  • Crown Bioscience. (n.d.). SafetyScreen44 Panel. Crown Bioscience. Available at: [Link]

  • Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ResearchGate. Available at: [Link]

  • ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77. ICE Bioscience. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-3-(phenylsulfonyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. N-methyl-3-(phenylsulfonyl)propylamine, a compound featuring both a secondary amine and a phenylsulfonyl moiety, requires a nuanced disposal approach due to its likely hazardous characteristics. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds and general chemical safety principles to provide a robust, step-by-step protocol for its proper disposal.

The causality behind these procedures is rooted in the anticipated reactivity and toxicity of the compound's functional groups. Secondary amines can be corrosive and may react with various laboratory chemicals, while sulfonyl-containing compounds can also exhibit hazardous properties.[1][2] Therefore, a cautious and well-documented disposal pathway is essential.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. Based on the known hazards of analogous compounds such as (S)-(+)-1-Methyl-3-phenylpropylamine and other secondary amines, N-methyl-3-(phenylsulfonyl)propylamine should be handled as a hazardous substance.[3]

Probable Hazard Profile:

  • Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns upon contact.[3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[3]

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.

  • Aquatic Toxicity: Potentially harmful to aquatic life.

Given these potential hazards, all waste containing N-methyl-3-(phenylsulfonyl)propylamine must be classified as hazardous waste.

II. Personal Protective Equipment (PPE) and Safety Measures

Adherence to stringent safety protocols is non-negotiable when handling this compound and its associated waste. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can lead to irritation, burns, and potential systemic toxicity.[4]
Body Protection A laboratory coat, supplemented with a chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.[5]
Respiratory Protection To be handled in a certified chemical fume hood to avoid inhalation of vapors.Secondary amines can be volatile and may cause respiratory irritation.[4]

III. Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of N-methyl-3-(phenylsulfonyl)propylamine waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in preventing dangerous chemical reactions.

  • Do not mix N-methyl-3-(phenylsulfonyl)propylamine waste with other chemical waste streams unless their compatibility is certain.[2]

  • Specifically, keep it separate from:

    • Strong oxidizing agents.

    • Acids and acid anhydrides.

    • Ketones, aldehydes, and esters, as secondary amines can undergo exothermic reactions with these compounds.[1]

Step 2: Waste Collection and Containment

  • Liquid Waste: Collect all liquid waste containing N-methyl-3-(phenylsulfonyl)propylamine in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Solid Waste: Any materials contaminated with the compound, such as gloves, pipette tips, and weighing papers, must be considered hazardous solid waste.[6] These should be collected in a separate, clearly labeled, and sealed container.

  • Empty Containers: Original containers of N-methyl-3-(phenylsulfonyl)propylamine should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Step 3: Labeling

All waste containers must be meticulously labeled to ensure proper handling and disposal. The label should include:

  • The full chemical name: "N-methyl-3-(phenylsulfonyl)propylamine Waste"

  • The appropriate hazard warnings (e.g., "Hazardous Waste," "Corrosive," "Toxic")[2]

  • The date of waste accumulation.

  • The name of the generating laboratory and researcher.

Step 4: Storage

Store the sealed waste containers in a designated, well-ventilated, and cool area, away from incompatible materials. The storage area should have secondary containment to mitigate spills.

Step 5: Final Disposal

The ultimate disposal of N-methyl-3-(phenylsulfonyl)propylamine waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • The recommended method of disposal is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[7][8] This ensures the complete destruction of the organic compound and prevents the release of harmful combustion byproducts.

  • Do not discharge N-methyl-3-(phenylsulfonyl)propylamine or its solutions into the sewer system.[4] This is to prevent harm to aquatic ecosystems and to comply with environmental regulations.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[6]

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the substance.[6] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, immediately contact your institution's EHS department for emergency response.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-methyl-3-(phenylsulfonyl)propylamine.

G Disposal Workflow for N-methyl-3-(phenylsulfonyl)propylamine cluster_0 Waste Generation cluster_1 Containment & Labeling cluster_2 Interim Storage & Final Disposal Start Generation of N-methyl-3-(phenylsulfonyl)propylamine Waste Segregation Segregate from Incompatible Chemicals (Oxidizers, Acids, etc.) Start->Segregation Liquid_Waste Collect Liquid Waste in Labeled HDPE Container Segregation->Liquid_Waste Solid_Waste Collect Contaminated Solids in Labeled, Sealed Container Segregation->Solid_Waste Storage Store in Designated Secondary Containment Area Liquid_Waste->Storage Solid_Waste->Storage EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Storage->EHS_Pickup Final_Disposal High-Temperature Incineration EHS_Pickup->Final_Disposal

Sources

A Researcher's Guide to Handling N-methyl-3-(phenylsulfonyl)propylamine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides a comprehensive operational plan for handling N-methyl-3-(phenylsulfonyl)propylamine, a compound that, while valuable in synthetic chemistry, requires meticulous handling due to its potential hazards. This document is designed to be a self-validating system of protocols, grounded in established safety principles, to protect you, your colleagues, and your research.

Hazard Analysis: Understanding the "Why" Behind the Precautions

N-methyl-3-(phenylsulfonyl)propylamine and structurally similar compounds present a multi-faceted hazard profile that dictates our safety protocols. While specific toxicological data for this exact compound is limited, by analyzing its functional groups (a secondary amine and a phenylsulfonyl moiety), we can extrapolate from safety data for related chemicals. The primary concerns are significant irritation and potential for corrosive damage upon contact.

Key hazards include:

  • Severe Skin and Eye Irritation/Damage: Amines are often alkaline and can cause irritation or severe burns upon contact with skin and eyes.[1] The immediate and proper use of Personal Protective Equipment (PPE) is the most critical barrier to prevent such injuries.

  • Respiratory Irritation: Inhalation of aerosols, dusts, or vapors can lead to irritation of the respiratory tract.[2]

  • Harmful if Swallowed: Ingestion can be toxic.[2][3]

  • Combustibility: The substance is a combustible liquid, requiring careful management of ignition sources.

These hazards necessitate a robust safety plan that begins with engineering controls and is reinforced by appropriate PPE.

Personal Protective Equipment (PPE): Your Last and Most Critical Line of Defense

While engineering controls like fume hoods are the first line of defense, PPE is essential for providing a direct barrier between you and the chemical.[4][5][6] The selection of PPE must be deliberate and based on the specific tasks you are performing.

Protection Type Required PPE Specification and Rationale
Eye & Face Protection Chemical safety goggles AND a face shield.Standard safety glasses are insufficient.[6] Goggles provide a seal against splashes, while a face shield protects the entire face from direct splashes, which is critical when handling potentially corrosive liquids.
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Wear two pairs of nitrile gloves. The outer glove should have an extended cuff that goes over the sleeve of the lab coat. This prevents skin exposure at the wrist. Nitrile offers good resistance to a range of chemicals.[7] Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your skin.[2]
Body Protection Chemical-resistant lab coat or coveralls.A flame-resistant lab coat worn correctly (fully buttoned) is the minimum requirement. For larger quantities or procedures with a higher splash risk, consider a chemical-resistant apron or disposable coveralls for added protection.[1][4][8]
Respiratory Protection NIOSH-approved respirator (if required).All work should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][7] If there is a potential for aerosol generation outside of a fume hood, or if ventilation is inadequate, a fit-tested NIOSH-certified N95 or higher respirator is necessary.[2][9]
Foot Protection Closed-toe, chemical-resistant shoes.Shoes must fully cover the feet to protect against spills. Leather or other non-porous materials are recommended.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents. This protocol outlines the essential steps from preparation to cleanup.

3.1. Preparation and Pre-Handling Checklist

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Ensure an ABC-type fire extinguisher, safety shower, and eyewash station are unobstructed and within a 10-second travel distance.[1]

  • Assemble Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before handling the N-methyl-3-(phenylsulfonyl)propylamine.

  • Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.

3.2. Chemical Handling

  • Work Within the Fume Hood: Conduct all transfers, weighing, and reactions deep within the chemical fume hood, at least 6 inches from the sash.

  • Avoid Ignition Sources: Keep the work area clear of heat sources, sparks, and open flames.

  • Controlled Dispensing: Use a clean pipette or syringe for liquid transfers. Open containers only for the time necessary to dispense the material.

  • Container Management: Keep the chemical container tightly sealed when not in use.[1][7][10]

3.3. Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[1]

Safe Handling and Emergency Response Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response Prep1 Verify Fume Hood & Safety Equipment Prep2 Assemble All Materials Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handling Perform All Work Inside Fume Hood Prep3->Handling Cleanup1 Decontaminate Surfaces Handling->Cleanup1 Spill Small Spill? Handling->Spill Contact Personal Contact? Handling->Contact Cleanup2 Segregate & Dispose Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Correctly Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4 LargeSpill Evacuate Area & Alert EHS Spill->LargeSpill No SmallSpill Contain with Absorbent Material Spill->SmallSpill Yes SeekMedical Seek Immediate Medical Attention LargeSpill->SeekMedical SmallSpill->Cleanup2 EyeContact Flush Eyes for 15 min at Eyewash Station Contact->EyeContact Eye SkinContact Remove Clothing & Use Safety Shower Contact->SkinContact Skin EyeContact->SeekMedical SkinContact->SeekMedical

Caption: Workflow for safe handling and emergency response for N-methyl-3-(phenylsulfonyl)propylamine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant risk to the environment and is a regulatory violation.

  • Waste Segregation: All materials that come into direct contact with N-methyl-3-(phenylsulfonyl)propylamine, including pipette tips, contaminated gloves, and absorbent pads, must be treated as hazardous waste.

  • Liquid Waste: Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container.[2] Do not pour this chemical down the drain.[7][10][11]

  • Solid Waste: Contaminated solids (gloves, paper towels, etc.) should be placed in a separate, clearly labeled solid hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[10]

  • Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local and national regulations.[2]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the integrity of the scientific process.

References

  • MSDS of 3-Hydroxy-N-methyl-3-phenyl-propylamine - Capot Chemical. (2019, June 11). Capot Chemical. Retrieved from [Link]

  • N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Safe handling of hazardous drugs. (n.d.). PMC. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). U.S. Pharmacist. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.